LDC4297
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-piperidin-3-yloxy-8-propan-2-yl-N-[(2-pyrazol-1-ylphenyl)methyl]pyrazolo[1,5-a][1,3,5]triazin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N8O/c1-16(2)19-15-27-31-21(19)28-23(32-18-8-5-10-24-14-18)29-22(31)25-13-17-7-3-4-9-20(17)30-12-6-11-26-30/h3-4,6-7,9,11-12,15-16,18,24H,5,8,10,13-14H2,1-2H3,(H,25,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGRZENCFIIHNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2N=C(N=C(N2N=C1)NCC3=CC=CC=C3N4C=CC=N4)OC5CCCNC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
LDC4297: A Technical Guide to its Antiviral Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
LDC4297, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), has emerged as a promising broad-spectrum antiviral agent. This technical guide provides an in-depth overview of the mechanism of action of this compound in antiviral research, with a focus on its activity against human cytomegalovirus (HCMV). It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows to support further research and development.
Core Mechanism of Action
This compound exerts its antiviral effects by targeting a host-cell factor, CDK7, a kinase that plays a crucial role in both cell cycle regulation and transcription. By inhibiting CDK7, this compound disrupts viral replication through a multifaceted approach. The primary mechanism involves the blockade of viral gene expression at the immediate-early stage, a critical step for the replication of many viruses, including herpesviruses.
A significant downstream effect of CDK7 inhibition by this compound is the interference with the virus-driven inactivation of the retinoblastoma protein (Rb). Many viruses manipulate the cell cycle to their advantage, often by promoting the phosphorylation and inactivation of Rb. This compound has been shown to suppress high levels of phospho-Rb, thereby hindering a hallmark of herpesviral replication.
Signaling Pathway
The proposed signaling pathway for the antiviral action of this compound is as follows:
Quantitative Data
The following tables summarize the quantitative data for this compound's inhibitory and cytotoxic activities.
Table 1: In Vitro Kinase Inhibitory Activity
| Target | IC50 (nM) | Assay Type |
| CDK7 | 0.13 | LANCE TR-FRET |
Data sourced from MedchemExpress.
Table 2: Antiviral Activity (EC50)
| Virus Family | Virus | EC50 (µM) | Cell Line |
| Herpesviridae | Human Cytomegalovirus (HCMV) | 0.0245 | HFF |
| Guinea Pig Cytomegalovirus (GPCMV) | 0.05 | - | |
| Murine Cytomegalovirus (MCMV) | 0.07 | - | |
| Human Herpesvirus 6A (HHV-6A) | 0.04 | - | |
| Herpes Simplex Virus 1 (HSV-1) | 0.02 | - | |
| Herpes Simplex Virus 2 (HSV-2) | 0.27 | - | |
| Varicella-Zoster Virus (VZV) | 0.06 | - | |
| Epstein-Barr Virus (EBV) | 1.21 | - | |
| Adenoviridae | Human Adenovirus 2 (HAdV-2) | 0.25 | - |
| Poxviridae | Vaccinia Virus | 0.77 | - |
| Retroviridae | HIV-1 (NL4-3) | 1.04 | - |
| HIV-1 (4LIG7) | 1.13 | - | |
| Orthomyxoviridae | Influenza A Virus | 0.99 | - |
Data for HCMV in HFF cells from Hutterer et al. (2015). Other EC50 values from MedchemExpress.
Table 3: Cytotoxicity and Anti-proliferative Activity
| Parameter | Value (µM) | Cell Type |
| CC50 | 5.22 ± 0.50 | HFF |
| GI50 | 4.5 ± 2.5 | HFF |
CC50 (50% cytotoxic concentration) and GI50 (50% growth inhibition concentration) for Human Foreskin Fibroblasts (HFF). Data from Hutterer et al. (2015).
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the research of this compound.
GFP-Based HCMV Replication Assay
This assay quantifies viral replication by measuring the expression of a Green Fluorescent Protein (GFP) reporter gene integrated into the viral genome.
Protocol:
-
Cell Seeding: Plate Human Foreskin Fibroblasts (HFFs) in 12-well plates at a density of 2 x 10^5 cells per well and cultivate until they reach approximately 90% confluency.
-
Infection: Infect the HFF monolayers with a recombinant HCMV strain expressing GFP (e.g., AD169-GFP) at a Multiplicity of Infection (MOI) ranging from 0.01 to 0.25. Allow the virus to adsorb for 90 minutes.
-
Treatment: Following adsorption, remove the inoculum and replace it with fresh culture medium containing serial dilutions of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the infected and treated plates at 37°C in a 5% CO2 atmosphere for 7 days to allow for multiple rounds of viral replication.
-
Cell Lysis: After the incubation period, lyse the cells by adding 200 µL of a suitable lysis buffer to each well.
-
Quantification: Transfer the cell lysates to a 96-well plate. Perform automated GFP quantification using a microplate reader. The 50% effective concentration (EC50) is calculated from the dose-response curve.
Virus Yield Reduction Assay
This assay measures the amount of infectious virus produced and released from treated cells.
Protocol:
-
Infection and Treatment: Infect HFFs with HCMV (e.g., AD169-GFP) at a defined MOI. Treat the cells with this compound at a specific concentration (e.g., 0.37 µM) or a reference drug like Ganciclovir (GCV).
-
Supernatant Collection: At various time points post-infection (e.g., up to 96 hours), collect the culture supernatants.
-
Titration: Perform serial dilutions of the collected supernatants.
-
Infection of Fresh Cells: Use the dilutions to infect fresh monolayers of HFFs in a 96-well plate format.
-
Quantification of Infection: After an appropriate incubation period, quantify the number of infected cells in the new plates. This can be done by counting plaques or, if a reporter virus is used, by quantifying reporter gene expression (e.g., staining for Immediate-Early 1 (IE1) positive cells).
-
Calculation: Calculate the viral titer (plaque-forming units per mL or equivalent) for each treatment condition to determine the reduction in virus yield compared to the control.
Cytotoxicity Assays
These assays are crucial to determine if the antiviral effect is due to specific inhibition of viral replication rather than general cell death.
A. LDH Release Assay
This colorimetric assay measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes.
Protocol:
-
Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Controls: Include wells for:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer (e.g., 0.5% Triton X-100).
-
Vehicle control: Cells treated with the compound's solvent.
-
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Use a commercial kit (e.g., CytoTox 96®) to measure LDH activity in the supernatants. This typically involves a coupled enzymatic reaction that results in the formation of a colored formazan product.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a plate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release).
B. Trypan Blue Exclusion Assay
This method assesses cell viability based on the principle that viable cells have intact membranes that exclude the trypan blue dye, while non-viable cells do not.
Protocol:
-
Cell Treatment: Treat cells with this compound as in the LDH assay.
-
Cell Harvesting: Detach the cells from the plate and resuspend them in a single-cell suspension.
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Counting: Within a few minutes, load the mixture onto a hemocytometer and count the number of stained (non-viable) and unstained (viable) cells under a microscope.
-
Calculation: Calculate the percentage of viable cells.
Kinase Inhibition Assays
These in vitro assays directly measure the inhibitory effect of this compound on CDK7 enzymatic activity.
A. LANCE TR-FRET Kinase Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Protocol:
-
Reaction Setup: In a microplate, combine the CDK7/cyclin H/MAT1 enzyme complex with a ULight-labeled peptide substrate and ATP.
-
Inhibitor Addition: Add serial dilutions of this compound to the reaction wells.
-
Kinase Reaction: Incubate the plate at room temperature to allow the kinase to phosphorylate the substrate.
-
Detection: Stop the reaction and add a Europium (Eu)-labeled anti-phospho-substrate antibody.
-
Measurement: If the substrate is phosphorylated, the antibody binds, bringing the Eu-donor and ULight-acceptor into close proximity, resulting in a FRET signal. Read the plate in a TR-FRET capable microplate reader (excitation at ~320-340 nm, emission at 665 nm).
-
Analysis: The IC50 value is determined by plotting the FRET signal against the inhibitor concentration.
B. Radiometric Protein Kinase Assay (e.g., ³³PanQinase™)
This assay measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a substrate.
Protocol:
-
Reaction Mixture: In a microtiter plate, prepare a reaction mixture containing buffer, the kinase substrate, and the recombinant protein kinase (CDK7).
-
Compound Addition: Add this compound at the desired concentration (e.g., 100 nM) or a DMSO control.
-
Initiation: Start the reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction for a set time at a controlled temperature (e.g., 60 minutes at 30°C).
-
Stopping the Reaction: Terminate the reaction by adding an acid solution (e.g., 2% H3PO4).
-
Capture and Washing: The phosphorylated substrate is captured on the surface of the plate (e.g., ScintiPlate) or a filter paper, and unincorporated [γ-³³P]ATP is washed away.
-
Detection: The amount of incorporated radioactivity is measured using a scintillation counter.
-
Analysis: The residual kinase activity in the presence of the inhibitor is calculated relative to the control.
Western Blot for Rb Phosphorylation
This technique is used to assess the phosphorylation status of the Retinoblastoma protein in infected and treated cells.
Protocol:
-
Sample Preparation: Infect HFFs with HCMV and treat with this compound (e.g., 0.37 µM) or a vehicle control. At various times post-infection (e.g., 24, 48, 72 hours), harvest the cells and prepare total cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Gel Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE. To better resolve different phosphorylation states, Phos-tag™ acrylamide gels can be used, which retard the migration of phosphorylated proteins.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total Rb and phospho-specific forms of Rb.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated Rb compared to total Rb in each sample.
Summary and Future Directions
This compound is a highly potent CDK7 inhibitor with demonstrated broad-spectrum antiviral activity. Its mechanism of action, centered on the inhibition of a host-cell factor essential for the replication of numerous viruses, presents a promising strategy for antiviral therapy. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers in the field. Future research should continue to explore the full spectrum of viruses susceptible to this compound, investigate potential synergistic effects with other antiviral agents, and advance its development as a therapeutic candidate.
LDC4297: A Technical Guide to a Selective CDK7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Core Target and Mechanism of Action
LDC4297 is a potent and selective, reversible, ATP-competitive inhibitor of Cyclin-Dependent Kinase 7 (CDK7)[1][2][3]. A member of the pyrazolotriazine chemical class, it has demonstrated significant activity in both antiviral and oncological research contexts[2][4]. CDK7 is a critical kinase that plays a dual role in regulating the cell cycle and transcription[2][5]. By inhibiting CDK7, this compound disrupts these fundamental cellular processes, leading to its therapeutic effects.
In the context of viral infections, particularly with human cytomegalovirus (HCMV), this compound's inhibition of CDK7 interferes with virus-induced phosphorylation of the Retinoblastoma protein (Rb), a key step for viral replication[4][5]. This cell-directed mechanism offers the advantage of a higher barrier to the development of drug resistance compared to traditional antiviral agents that target viral proteins[4].
In cancer, CDK7 is a compelling therapeutic target due to its role in driving the transcription of oncogenes and promoting uncontrolled cell cycle progression[6]. This compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines[7][8].
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's activity.
Table 1: In Vitro Inhibitory Activity
| Parameter | Value | Target/Cell Line | Reference |
| IC50 | 0.13 nM | CDK7 | [1] |
| IC50 | < 5 nM | CDK7/CycH/MAT1 | [4] |
| EC50 | 24.5 ± 1.3 nM | Human Cytomegalovirus (HCMV) | [1][4][5] |
| GI50 | 4.5 µM | Primary Human Fibroblasts (HFF) | [1] |
Table 2: Broad-Spectrum Antiviral Activity (EC50 values)
| Virus Family | Virus | EC50 (µM) | Reference |
| Herpesviridae | Human Cytomegalovirus (HCMV) | 0.02 | [1] |
| Guinea Pig Cytomegalovirus (GPCMV) | 0.05 | [1] | |
| Murine Cytomegalovirus (MCMV) | 0.07 | [1] | |
| Human Herpesvirus 6A (HHV-6A) | 0.04 | [1] | |
| Herpes Simplex Virus 1 (HSV-1) | 0.02 | [1] | |
| Herpes Simplex Virus 2 (HSV-2) | 0.27 | [1] | |
| Varicella-Zoster Virus (VZV) | 0.06 | [1] | |
| Epstein-Barr Virus (EBV) | 1.21 | [1] | |
| Adenoviridae | Human Adenovirus 2 (HAdV-2) | 0.25 | [1] |
| Poxviridae | Vaccinia virus | 0.77 | [1] |
| Retroviridae | Human Immunodeficiency Virus 1 (HIV-1, nl4-3) | 1.04 | [1] |
| Human Immunodeficiency Virus 1 (HIV-1, 4LIG7) | 1.13 | [1] | |
| Orthomyxoviridae | Influenza A virus | 0.99 | [1] |
Key Experimental Protocols
In Vitro Kinase Assay for CDK7 Inhibition
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CDK7.
-
Methodology:
-
A kinase-biased library was screened against the human CDK7/cyclin H/MAT1 complex[7].
-
Radiometric protein kinase assays (³³PanQinase) using [γ-³³P]ATP were employed to measure the kinase activity[9].
-
The kinase activity of 333 individual protein kinases was assessed in the presence of 100 nM this compound to determine selectivity[9].
-
For IC50 determination, a GST-tagged C-terminal domain (CTD) fragment of RNA Polymerase II (RNAPII) was used as a substrate[7].
-
Recombinant CDK7/cyclin H/MAT1 was incubated with the GST-CTD fragment and varying concentrations of this compound (e.g., 62.5 nM, 125 nM, 250 nM, 500 nM)[7].
-
The reaction was allowed to proceed for 30 minutes.
-
Eluted samples were analyzed by immunoblotting using an antibody targeting the phosphorylated Serine 5 residue of the RNAPII CTD[7].
-
GFP-Based Antiviral Assay
-
Objective: To determine the half-maximal effective concentration (EC50) of this compound against HCMV replication.
-
Methodology:
-
Primary human fibroblasts (HFFs) were infected with a recombinant HCMV expressing Green Fluorescent Protein (AD169-GFP)[4].
-
Immediately after infection, cells were treated with varying concentrations of this compound.
-
HCMV replication was monitored by measuring GFP expression in a concentration-dependent manner[4].
-
EC50 values were calculated from the dose-response curves.
-
Western Blot Analysis of Protein Expression and Phosphorylation
-
Objective: To assess the impact of this compound on cellular and viral protein expression and phosphorylation status.
-
Methodology:
-
HFFs were infected with HCMV AD169-GFP (MOI of 0.3)[3].
-
This compound (e.g., 0.37 µM) was added immediately after infection[3].
-
Cells were harvested at various time points post-infection (e.g., 24, 48, 72 hours)[3].
-
Total cell lysates were prepared and subjected to SDS-PAGE.
-
Proteins were transferred to a membrane and probed with specific primary antibodies against targets such as RNAP II, phospho-S5-RNAP II, phospho-S7-RNAP II, CDK2, Cyclin B1, Cyclin H, Cyclin E, phospho-S807/811-Rb, and Rb[3].
-
Appropriate secondary antibodies were used for detection, and signal intensities were quantified[3].
-
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits CDK7, disrupting transcription and cell cycle control.
Caption: Workflow for determining the antiviral efficacy of this compound.
Caption: Logical flow of a Western Blot experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LDC-4297 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. A Novel CDK7 Inhibitor of the Pyrazolotriazine Class Exerts Broad-Spectrum Antiviral Activity at Nanomolar Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel CDK7 inhibitor of the Pyrazolotriazine class exerts broad-spectrum antiviral activity at nanomolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CDK7 Inhibitor :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
- 7. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lead-discovery.de [lead-discovery.de]
The Dual Role of Cyclin-Dependent Kinase 7 (CDK7) in Viral Replication and Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 7 (CDK7) is a multifaceted serine/threonine kinase that plays a pivotal role in two fundamental cellular processes: cell cycle progression and transcriptional regulation.[1][2] As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, thereby driving the cell cycle.[3][4] Concurrently, as a subunit of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for the initiation and elongation of transcription.[2][5] This dual functionality places CDK7 at the nexus of cellular proliferation and gene expression, making it a critical factor in the lifecycle of various viruses and the uncontrolled growth characteristic of cancer.[6][7] This guide provides an in-depth examination of the mechanisms through which CDK7 influences viral replication and oncogenesis, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways.
The Core Functions of CDK7: A Dual Agency in Cellular Processes
CDK7 operates as a central regulatory node by integrating cell cycle control and transcriptional machinery. Its activity is modulated by its association with Cyclin H and MAT1, forming the trimeric CAK complex.[3][4]
-
As a CDK-Activating Kinase (CAK): The CDK7-Cyclin H-MAT1 complex is responsible for the activating phosphorylation of a conserved threonine residue within the T-loop of cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[4][8] This activation is a prerequisite for the progression through different phases of the cell cycle.[8]
-
As a Component of TFIIH: Within the transcription factor TFIIH, CDK7 is essential for initiating transcription by RNA Polymerase II. It phosphorylates the serine 5 (Ser5) residue of the Pol II C-terminal domain (CTD), which facilitates promoter clearance and the transition from transcription initiation to elongation.[1][9]
This dual role has made it challenging to dissect its specific functions, as transcription is inherently linked to the expression of proteins required for cell cycle progression.[2] However, studies in systems where the cell cycle can proceed independently of transcription have confirmed these two essential roles.[5]
CDK7's Role in Viral Replication
Many viruses hijack the host cell's machinery to replicate their own genomes and produce viral proteins. Given its central role in transcription and cell cycle control, CDK7 is a frequent target for viral manipulation.
Mechanism of Action in Viral Life Cycles
Viruses from different families, particularly DNA viruses and retroviruses, depend on the host's transcriptional apparatus. CDK7's activity is often co-opted to enhance the transcription of viral genes.
-
Human Immunodeficiency Virus (HIV): The HIV-1 Tat protein recruits the P-TEFb complex (containing CDK9) to the viral long terminal repeat (LTR) to promote transcriptional elongation. CDK7 plays a crucial upstream role in this process. It is required for Pol II promoter clearance of the reactivated virus and also acts as an activating kinase for CDK9 in activated T cells.[9] Inhibition of CDK7 can be a rate-limiting step for the reactivation of latent HIV-1.[9]
-
Human Cytomegalovirus (HCMV): During HCMV infection, both CDK7 and CDK9 are recruited to viral transcription sites.[7] They catalyze the hyperphosphorylation of the RNA Pol II CTD, which enhances the transcription of viral genes, particularly the immediate-early genes that are critical for initiating the viral replication cascade.[7]
-
Human Papillomavirus (HPV): The HPV replication-initiation protein E1 interacts with multiple cyclin/CDK complexes, including those activated by CDK7.[10] Phosphorylation of E1 by these host kinases is required for efficient viral DNA replication, suggesting that CDK7 activity is important for establishing the viral replication machinery.[10]
-
Herpes Simplex Virus (HSV): Replication of HSV-1 is also dependent on host cell CDKs. Pharmacological inhibitors that target CDKs, including CDK7, have been shown to suppress HSV-1 replication, indicating a role for CDK7 in the viral life cycle.[11]
Quantitative Data: Impact of CDK Inhibitors on Viral Replication
The development of pharmacological CDK inhibitors has provided tools to quantify the importance of CDK7 in viral replication. While many early inhibitors were pan-CDK inhibitors, their effects highlight the potential of targeting this pathway.
| Inhibitor | Target CDKs | Virus | Effect | Reference |
| Flavopiridol | CDK1, 2, 4, 6, 7, 9 | HIV, HSV, HCMV, HAdV | Suppresses viral replication | [11][12] |
| Roscovitine | CDK1, 2, 5, 7, 9, 12 | HIV, HSV, HCMV | Suppresses viral replication and transcription of immediate-early genes | [11] |
| SNS-032 | CDK2, 7, 9 | SARS-CoV-2 | Antiviral activity in infected cells | [13][14] |
CDK7's Role in Cancer
The hallmarks of cancer include uncontrolled cell proliferation and a high demand for transcription to support rapid growth and division. CDK7's dual role in driving the cell cycle and regulating transcription makes it a compelling therapeutic target in oncology.[6][15]
Signaling Pathways and Mechanisms in Oncogenesis
CDK7 is frequently overexpressed in a variety of cancers, and its elevated activity contributes to the malignant phenotype through several mechanisms:[6]
-
Cell Cycle Dysregulation: By activating cell cycle CDKs (CDK1, 2, 4, 6), CDK7 promotes uncontrolled progression through the G1/S and G2/M checkpoints, a fundamental characteristic of cancer cells.[4][8]
-
Transcriptional Addiction: Many cancer cells are "addicted" to the high-level expression of specific oncogenes (e.g., MYC) and anti-apoptotic proteins (e.g., Mcl-1). This expression is often driven by large regulatory elements called super-enhancers, which are particularly sensitive to the inhibition of transcriptional CDKs like CDK7.[4] Inhibiting CDK7 can preferentially shut down the expression of these key survival genes in cancer cells.[4]
-
Hormone-Receptor Positive Cancers: In cancers like ER-positive breast cancer, CDK7 can directly influence the activity of the estrogen receptor, a key driver of tumor growth.[6] CDK7 inhibition has shown promise in overcoming resistance to standard endocrine therapies and CDK4/6 inhibitors.[16]
Quantitative Data: Efficacy of CDK7 Inhibitors in Cancer Models
The therapeutic potential of targeting CDK7 has been demonstrated by the development of selective inhibitors. Their efficacy is often measured by the half-maximal inhibitory concentration (IC50) in various cancer cell lines.
| Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Effect | Reference |
| THZ1 | Neuroblastoma | Multiple | Varies | Induces G2-M arrest | [17] |
| YKL-5-124 | Neuroblastoma | Multiple | Varies | Inhibits CDK1/2 phosphorylation, aberrant cell cycle progression | [17] |
| BS-181 | Osteosarcoma | KHOS | 1750 | Decreases cell viability | [18] |
| BS-181 | Osteosarcoma | U2OS | 2320 | Decreases cell viability | [18] |
| Compound 22 | Hematological | MV4-11 | 7.21 (enzymatic) | Inhibits phosphorylation of CDK1, CDK2, and Pol II; induces apoptosis | [19] |
| SNS-032 | Multiple Myeloma | Multiple | 4 (CDK9), 62 (CDK7) | Induces apoptosis | [13] |
| Flavopiridol | Various | Multiple | 300 (CDK7) | Pan-CDK inhibition, induces apoptosis | [12] |
Experimental Protocols
Investigating the function of CDK7 requires a range of molecular and cellular biology techniques. Below are outlines for key experimental protocols.
In Vitro Kinase Assay for CDK7 Activity
This assay measures the ability of CDK7 to phosphorylate a substrate in a cell-free system, which is essential for screening potential inhibitors.
Objective: To quantify the enzymatic activity of CDK7 and determine the IC50 of an inhibitor.
Materials:
-
Recombinant active CDK7/Cyclin H/MAT1 complex.[20]
-
CDK7 substrate peptide (e.g., Cdk7/9tide).[21]
-
Kinase Assay Buffer (e.g., MOPS-NaOH pH 7.0, EDTA, DTT).[22][23]
-
ATP (often radiolabeled [γ-³²P]ATP or used in a luminescence-based assay like ADP-Glo™).[20][22]
-
Test inhibitor compound.
-
96- or 384-well plates.[22]
-
Detection reagent (e.g., ADP-Glo™ Reagent).[20]
Procedure Outline:
-
Prepare Reagents: Dilute the CDK7 enzyme, substrate, and ATP to desired concentrations in Kinase Assay Buffer. Prepare a serial dilution of the inhibitor compound.
-
Reaction Setup: In a multi-well plate, add the diluted inhibitor, the CDK7 enzyme, and the substrate.[21]
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well.[21]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).[21][24]
-
Terminate Reaction: Stop the reaction by adding a quench buffer (e.g., EDTA solution) or the first detection reagent (e.g., ADP-Glo™ Reagent), which depletes unused ATP.[22][25]
-
Detection: Add the final detection reagent which converts the generated ADP back to ATP, and measure the signal (e.g., luminescence) using a plate reader.[22]
-
Data Analysis: Plot the signal against the inhibitor concentration to calculate the IC50 value.
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
ChIP-seq is used to identify the genome-wide binding sites of a protein of interest, such as CDK7 or RNA Pol II, providing insights into its transcriptional targets.
Objective: To map the genomic locations where CDK7 is engaged in active transcription.
Materials:
-
Cells of interest.
-
Formaldehyde (for cross-linking).
-
Lysis buffers (for cell and nuclear lysis).[26]
-
Sonicator or micrococcal nuclease (MNase) for chromatin fragmentation.
-
ChIP-grade antibody against CDK7.
-
Protein A/G magnetic beads.[27]
-
Wash buffers (e.g., RIPA buffer).[27]
-
Elution buffer.
-
Proteinase K and RNase A.
-
DNA purification kit.
-
Reagents for NGS library preparation.
Procedure Outline:
-
Cross-linking: Treat live cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells to release nuclei, then lyse the nuclei. Shear the chromatin into small fragments (200-500 bp) using sonication or enzymatic digestion.[28]
-
Immunoprecipitation (IP): Pre-clear the chromatin lysate with beads. Incubate the cleared chromatin overnight with a specific antibody against CDK7.[27]
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads extensively with a series of stringent wash buffers to remove non-specific binding.[27]
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating in the presence of a high-salt solution. Treat with RNase A and Proteinase K to remove RNA and protein.[26]
-
DNA Purification: Purify the immunoprecipitated DNA.[26]
-
Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and sequence it using a next-generation sequencing platform.
-
Data Analysis: Align sequence reads to a reference genome and use peak-calling algorithms to identify regions of significant enrichment, representing CDK7 binding sites.
Visualizing CDK7 Pathways and Workflows
CDK7's Dual Role in Transcription and Cell Cycle Activation
Caption: Dual functions of CDK7 in transcription and cell cycle control.
CDK7 Signaling in MYC-Driven Cancers
Caption: CDK7 drives MYC expression in cancer via super-enhancers.
Experimental Workflow for Testing a CDK7 Inhibitor
Caption: Workflow for evaluating the efficacy of a CDK7 inhibitor.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. cdk-7 Is required for mRNA transcription and cell cycle progression in Caenorhabditis elegans embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 4. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 7. When cyclin‐dependent kinases meet viral infections, including SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles of CDKs in RNA polymerase II transcription of the HIV-1 genome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interaction between cyclin-dependent kinases and human papillomavirus replication-initiation protein E1 is required for efficient viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of pharmacological cyclin-dependent kinase inhibitors on viral transcription and replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. news-medical.net [news-medical.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Frontiers | Synergistic Anti-Tumor Effect of Combining Selective CDK7 and BRD4 Inhibition in Neuroblastoma [frontiersin.org]
- 18. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. documents.thermofisher.cn [documents.thermofisher.cn]
- 22. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 23. JCI - CDK9 inhibitor FIT-039 prevents replication of multiple DNA viruses [jci.org]
- 24. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. encodeproject.org [encodeproject.org]
- 27. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 28. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
The Selective CDK7 Inhibitor LDC4297 and its Impact on Retinoblastoma Protein Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The retinoblastoma protein (Rb) is a critical tumor suppressor that governs cell cycle progression, primarily through its phosphorylation status. Hyperphosphorylation of Rb leads to its inactivation, allowing for the transcription of genes necessary for cell cycle advancement. Cyclin-dependent kinases (CDKs) are the primary drivers of Rb phosphorylation. CDK7, a component of the CDK-activating kinase (CAK) complex, plays a pivotal role in regulating the activity of other CDKs, thereby indirectly influencing Rb phosphorylation. This technical guide provides an in-depth analysis of the effects of LDC4297, a potent and highly selective inhibitor of CDK7, on the phosphorylation of the retinoblastoma protein. We will explore the mechanism of action of this compound, present available quantitative data on its impact on Rb phosphorylation, and provide detailed experimental protocols for assessing these effects.
Introduction to this compound and Retinoblastoma Protein
The retinoblastoma protein is a key regulator of the G1/S checkpoint of the cell cycle. Its function is tightly controlled by a series of phosphorylation events mediated by cyclin/CDK complexes.[1] In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, repressing the expression of genes required for S-phase entry.[2] As the cell progresses through G1, sequential phosphorylation by CDK4/6 and CDK2 leads to the hyperphosphorylation and inactivation of Rb, releasing E2F and allowing for cell cycle progression.[1]
This compound is a novel, potent, and highly selective inhibitor of CDK7.[3][4][5] CDK7 is a critical component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[6] By inhibiting CDK7, this compound can indirectly suppress the activity of these downstream CDKs, thereby impacting Rb phosphorylation and cell cycle progression.[3] this compound has demonstrated significant antiviral activity, particularly against human cytomegalovirus (HCMV), through a mechanism that involves interference with virus-induced Rb phosphorylation.[3][4]
Mechanism of Action: this compound's Effect on Rb Phosphorylation
This compound exerts its effect on Rb phosphorylation primarily through the inhibition of CDK7. The proposed signaling pathway is as follows:
Quantitative Data on the Effect of CDK7 Inhibition on Rb Phosphorylation
Direct quantitative data for this compound's effect on specific Rb phosphorylation sites is emerging. However, studies on other selective CDK7 inhibitors provide strong evidence for the expected impact.
| CDK7 Inhibitor | Cell Line | Rb Phosphorylation Site | Method | Result |
| This compound | Human Foreskin Fibroblasts (HCMV-infected) | Ser807/Ser811 | Western Blot | Reduced phosphorylation |
| SY-5609 | OV90, HCT116 | Ser807/Ser811 | Single-cell Immunofluorescence | Loss of phosphorylation after 30 min treatment with 50 nM |
| SY-1365 | ER+ Breast Cancer Cells | Ser807/Ser811 | Reverse Phase Protein Array (RPPA) | Decreased phosphorylation |
Experimental Protocols
Western Blot Analysis of Rb Phosphorylation
This protocol details the detection and quantification of phosphorylated Rb in cell lysates following treatment with this compound.
Materials:
-
RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
PVDF membranes
-
Tris-buffered saline with 0.1% Tween 20 (TBST)
-
Bovine serum albumin (BSA)
-
Primary antibodies (e.g., anti-phospho-Rb (Ser780), anti-phospho-Rb (Ser795), anti-phospho-Rb (Ser807/811), anti-total Rb)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and treat with desired concentrations of this compound or vehicle control for the specified time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape cells, collect lysates, and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for each sample and prepare with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using a digital imaging system.
-
Quantify band intensities and normalize the phosphorylated Rb signal to the total Rb signal.
-
Immunoprecipitation-Kinase Assay
This assay directly measures the ability of CDK7 to phosphorylate Rb in vitro and the inhibitory effect of this compound.
Materials:
-
Cell lysis buffer (non-denaturing)
-
Anti-CDK7 antibody
-
Protein A/G agarose beads
-
Recombinant Rb protein (substrate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP (including [γ-32P]ATP for radioactive detection)
-
This compound
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Immunoprecipitation of CDK7:
-
Lyse cells in a non-denaturing buffer.
-
Incubate the lysate with an anti-CDK7 antibody.
-
Add protein A/G agarose beads to capture the antibody-CDK7 complex.
-
Wash the beads extensively to remove non-specific proteins.
-
-
In Vitro Kinase Reaction:
-
Resuspend the beads in kinase assay buffer.
-
Add recombinant Rb protein as a substrate.
-
Add ATP (and [γ-32P]ATP if using radioactive detection).
-
Include different concentrations of this compound or vehicle control.
-
Incubate at 30°C for a specified time.
-
-
Analysis:
-
Stop the reaction by adding Laemmli sample buffer.
-
Separate the reaction products by SDS-PAGE.
-
Analyze Rb phosphorylation by autoradiography (for radioactive assays) or by Western blotting with phospho-specific Rb antibodies.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of this compound on cell cycle distribution.
Materials:
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Preparation:
-
Treat cells with this compound or vehicle control for the desired time.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.
-
Conclusion
This compound, as a selective and potent CDK7 inhibitor, represents a promising therapeutic agent with a clear mechanism of action that impacts the phosphorylation of the retinoblastoma protein. By inhibiting the master regulator CDK7, this compound can effectively reduce the activity of downstream cell cycle CDKs, leading to a decrease in Rb phosphorylation and subsequent cell cycle arrest. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the specific effects of this compound and other CDK7 inhibitors on Rb phosphorylation and cell cycle control in various disease models. Further quantitative studies on a broader range of Rb phosphorylation sites will be crucial for a more complete understanding of the nuanced effects of CDK7 inhibition.
References
- 1. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism [frontiersin.org]
- 3. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Epidermal growth factor-induced rapid retinoblastoma phosphorylation at Ser780 and Ser795 is mediated by ERK1/2 in small intestine epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise of Pyrazolotriazines: A Technical Guide to the Discovery and Development of Potent CDK7 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription.[1][2][3][4][5][6] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[1][2][4][6][7] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a crucial step in the initiation and elongation of transcription.[2][8] In many cancers, there is a heightened dependency on transcriptional processes, making tumor cells particularly vulnerable to CDK7 inhibition.[1][3][9] This has spurred the development of selective CDK7 inhibitors, with the pyrazolotriazine class showing significant promise. This technical guide provides an in-depth overview of the discovery, development, and biological evaluation of pyrazolotriazine-class CDK7 inhibitors.
The Pyrazolotriazine Scaffold: A Promising Pharmacophore
The pyrazolotriazine core has been identified as a privileged scaffold for the development of potent and selective CDK7 inhibitors. Medicinal chemistry efforts have led to the discovery of several key compounds, including Q901, which is currently in clinical trials, and LDC4297, a potent in vitro tool compound.[10][11][12][13][14]
Structure-Activity Relationship (SAR)
While detailed SAR studies for a broad range of pyrazolotriazine analogs are often proprietary, analysis of public domain information suggests key structural features are important for potent CDK7 inhibition. Modifications at various positions of the pyrazolotriazine ring system have been explored to optimize potency, selectivity, and pharmacokinetic properties. For instance, the substitution patterns on the pyrazole and triazine rings are crucial for interaction with the ATP-binding pocket of CDK7.
Quantitative Data on Pyrazolotriazine CDK7 Inhibitors
The following table summarizes the in vitro and cellular activity of representative pyrazolotriazine-class CDK7 inhibitors.
| Compound | Target | IC50 (nM) | Cell Line | Cellular IC50 (nM) | Selectivity Notes | Reference |
| Q901 | CDK7/CycH/MAT1 | 10 | OVCAR3 | 45 | Highly selective over other CDKs. | [10] |
| DU145 | 68 | [10] | ||||
| This compound | CDK7 | <5 | - | - | Kinome-wide selectivity demonstrated. | [14] |
| Human Fibroblasts (HCMV replication) | 24.5 | [14] | ||||
| QS1189 | CDK7 | 15 | Mantle Cell Lymphoma | 50-250 | Also inhibits CDK16, CDK2, and CDK5 at similar concentrations. |
Signaling Pathways and Mechanism of Action
CDK7 inhibition by pyrazolotriazine compounds disrupts two fundamental cellular processes: cell cycle progression and transcription.
CDK7 in Cell Cycle Control and Its Inhibition
CDK7, as the CDK-activating kinase (CAK), phosphorylates and activates key cell cycle CDKs (CDK1, CDK2, CDK4, and CDK6). Inhibition of CDK7 leads to a failure of these downstream CDKs to be activated, resulting in cell cycle arrest, primarily at the G1/S and G2/M checkpoints.[8][10][15]
CDK7 in Transcription and Its Inhibition
As a core component of the TFIIH complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at Serine 5 and 7, which is essential for transcription initiation. Inhibition of CDK7 blocks this phosphorylation event, leading to a global downregulation of transcription, particularly of genes with super-enhancers, such as the oncogene c-Myc.[7]
References
- 1. news-medical.net [news-medical.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 10. | BioWorld [bioworld.com]
- 11. 5 Promising CDK7 Inhibitors on the Horizon [delveinsight.com]
- 12. Q901 : highly selective CDK7 inhibitor | Qurient [qurient.com]
- 13. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 14. A novel CDK7 inhibitor of the Pyrazolotriazine class exerts broad-spectrum antiviral activity at nanomolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
LDC4297's Impact on Host Cell Transcription Machinery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LDC4297 is a potent and highly selective, reversible inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] As a critical component of the general transcription factor TFIIH, CDK7 plays a dual role in regulating the cell cycle and transcription.[2][4][5][6] This technical guide provides an in-depth analysis of the mechanism of action of this compound and its multifaceted impact on the host cell's transcriptional machinery. It consolidates key quantitative data, details experimental protocols from pivotal studies, and presents visual representations of the underlying molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating CDK7 inhibition as a therapeutic strategy, particularly in the contexts of oncology and virology.
Introduction to this compound
This compound is a small molecule inhibitor belonging to the pyrazolotriazine class.[6] It exhibits high selectivity for CDK7, with an in vitro IC50 value of 0.13 nM.[1][3][7] Its high affinity and specificity make it a valuable tool for dissecting the cellular functions of CDK7 and a promising candidate for therapeutic development.[4][8] CDK7's integral role in phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) and activating cell cycle-dependent kinases positions it as a key regulator of cellular proliferation and gene expression.[6][8][9] Consequently, inhibition of CDK7 by this compound has profound effects on these fundamental processes, which has been explored for its potential in treating cancer and viral infections.[4][5][6]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of CDK7, binding reversibly to its active site.[6] This inhibition directly interferes with the kinase activity of the CDK7/cyclin H/MAT1 complex (CDK-activating kinase or CAK), a core component of the transcription factor TFIIH.[8] The primary consequences of this compound-mediated CDK7 inhibition on the host cell transcription machinery are:
-
Reduced RNA Polymerase II CTD Phosphorylation: CDK7 is responsible for the initial phosphorylation of Serine 5 (Ser5) and Serine 7 (Ser7) residues within the C-terminal domain of the large subunit of RNA Polymerase II (Rpb1).[8] This phosphorylation is a critical step for the initiation of transcription, promoter clearance, and the recruitment of capping enzymes.[9] this compound treatment leads to a significant reduction in both Ser5 and Ser7 phosphorylation.[8]
-
Impaired Transcription Initiation and Elongation: The inhibition of RNAPII CTD phosphorylation by this compound affects the stability of the preinitiation complex (PIC) at gene promoters.[8] This leads to a decrease in the recruitment and retention of RNAPII at promoters, thereby reducing the rate of transcription initiation.[8] Furthermore, the altered phosphorylation status of the CTD can impact the transition from transcription initiation to productive elongation.
-
Global Alterations in Gene Expression: By targeting a central component of the general transcription machinery, this compound induces genome-wide changes in gene expression.[8] This can lead to the downregulation of genes with short mRNA half-lives, including key oncogenes like MYC, which contributes to its anti-cancer properties.[8][10]
-
Disruption of Cell Cycle Progression: Beyond its direct role in transcription, CDK7 also activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, through T-loop phosphorylation.[6] By inhibiting CDK7, this compound indirectly curtails the activity of these cell cycle-related kinases, leading to cell cycle arrest at the G1/S and G2/M checkpoints.[8]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the potency and cellular effects of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Reference(s) |
| CDK7 | 0.13 ± 0.06 | [3] |
| Other CDKs | 10 - 10,000 | [3] |
Table 2: Antiviral and Anti-proliferative Activity of this compound
| Activity | Cell Line/Virus | EC50 / GI50 / CC50 | Reference(s) |
| Anti-HCMV Activity | Human Foreskin Fibroblasts (HFFs) | EC50: 24.5 ± 1.3 nM | [1][4][7] |
| Anti-proliferative Activity | Human Foreskin Fibroblasts (HFFs) | GI50: 4.5 µM | [1][7] |
| Cytotoxicity | Peripheral Blood Mononuclear Cells (PBMCs) | CC50: 6.25 ± 3.34 µM | [4] |
Table 3: Broad-Spectrum Antiviral Efficacy of this compound
| Virus | EC50 (µM) | Reference(s) |
| HCMV | 0.02 | [1][7] |
| GPCMV | 0.05 | [1][7] |
| MCMV | 0.07 | [1][7] |
| HHV-6A | 0.04 | [1][7] |
| HSV-1 | 0.02 | [1][7] |
| HSV-2 | 0.27 | [1][7] |
| VZV | 0.06 | [1][7] |
| EBV | 1.21 | [1][7] |
| HAdV-2 | 0.25 | [1][7] |
| Vaccinia virus | 0.77 | [1][7] |
| HIV-1 (NL4-3) | 1.04 | [1][7] |
| HIV-1 (4LIG7) | 1.13 | [1][7] |
| Influenza A virus | 0.99 | [1][7] |
Signaling Pathways and Experimental Workflows
This compound's Core Mechanism of Transcriptional Inhibition
The following diagram illustrates the central mechanism by which this compound inhibits transcription.
Caption: this compound inhibits CDK7, preventing RNAPII CTD phosphorylation and halting transcription.
Experimental Workflow for Assessing this compound's Impact on Viral Gene Expression
This diagram outlines a typical experimental workflow to determine the effect of this compound on different stages of viral gene expression.
Caption: Workflow for analyzing this compound's effect on viral protein synthesis over time.
Detailed Experimental Protocols
In Vitro Kinase Assay for CDK7 Inhibition
This protocol is adapted from studies assessing the direct inhibitory effect of this compound on CDK7 kinase activity.
-
Objective: To determine the IC50 of this compound for CDK7.
-
Materials:
-
Recombinant human CDK7/cyclin H/MAT1 complex.
-
GST-tagged RNAPII CTD fragment as a substrate.[8]
-
This compound at various concentrations.
-
ATP (radiolabeled or for use with phosphorylation-specific antibodies).
-
Kinase reaction buffer.
-
SDS-PAGE gels and Western blotting reagents.
-
Antibody targeting phosphorylated Ser5 of the RNAPII CTD.[8]
-
-
Procedure:
-
Prepare a reaction mixture containing the recombinant CDK7/cyclin H/MAT1 complex and the GST-CTD substrate in kinase reaction buffer.
-
Add this compound at a range of concentrations (e.g., from picomolar to micromolar) or DMSO as a solvent control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an antibody specific for the phosphorylated form of the CTD (e.g., anti-pSer5-CTD).
-
Detect the signal using an appropriate secondary antibody and chemiluminescence.
-
Quantify the band intensities to determine the extent of inhibition at each this compound concentration.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Western Blot Analysis of RNAPII CTD Phosphorylation and Viral Protein Expression
This protocol is based on experiments investigating the cellular effects of this compound.
-
Objective: To assess the impact of this compound on the phosphorylation of RNAPII CTD and the expression of viral proteins in infected cells.
-
Materials:
-
Host cells (e.g., Human Foreskin Fibroblasts).
-
Virus stock (e.g., HCMV).
-
This compound.
-
Cell lysis buffer.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and Western blotting apparatus.
-
Primary antibodies: MAb-RNAP II, MAb-p-S5-RNAP II, MAb-p-S7-RNAP II, and antibodies against specific viral proteins (e.g., HCMV immediate-early proteins).[2]
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Seed host cells in culture plates and allow them to adhere.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
Immediately after infection, add this compound at the desired concentration (e.g., 0.37 µM) or DMSO as a control.[2]
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against total RNAPII, phosphorylated forms of RNAPII CTD, and specific viral proteins.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to compare the levels of protein expression and phosphorylation between treated and untreated samples.
-
Conclusion
This compound is a powerful and selective tool for the inhibition of CDK7. Its ability to disrupt the host cell's transcriptional machinery at a fundamental level underscores its potential as a broad-spectrum antiviral and anti-cancer agent. The data and protocols presented in this guide offer a comprehensive overview of this compound's mechanism of action and provide a foundation for further research and development in this area. A thorough understanding of its impact on transcription is crucial for harnessing its therapeutic potential while managing potential off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. A Novel CDK7 Inhibitor of the Pyrazolotriazine Class Exerts Broad-Spectrum Antiviral Activity at Nanomolar Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LDC-4297 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholars.northwestern.edu [scholars.northwestern.edu]
- 10. mdpi.com [mdpi.com]
LDC4297: A Potent CDK7 Inhibitor with Preclinical Promise in Oncology
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
LDC4297 is a highly potent and selective, non-covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). With a central role in regulating both the cell cycle and transcription, CDK7 has emerged as a compelling target in oncology. This document provides a comprehensive technical overview of the preclinical data supporting the potential of this compound in cancer research and development. It details the mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and visualizes the core signaling pathways affected by this inhibitor. The information presented herein is intended to serve as a resource for researchers, scientists, and drug development professionals exploring the therapeutic utility of CDK7 inhibition.
Introduction
Cyclin-Dependent Kinase 7 (CDK7) is a serine/threonine kinase that plays a dual role in fundamental cellular processes. As a component of the CDK-activating kinase (CAK) complex, alongside Cyclin H and MAT1, it is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), a critical step for transcription initiation. Given the frequent dysregulation of both the cell cycle and transcriptional programs in cancer, targeting CDK7 presents a promising therapeutic strategy.
This compound has been identified as a novel, potent, and selective inhibitor of CDK7, demonstrating significant anti-proliferative effects in various cancer models. This whitepaper will delve into the preclinical evidence for this compound's potential in oncology, with a focus on its application in pancreatic and triple-negative breast cancer.
Mechanism of Action
This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of CDK7. This inhibition disrupts two key cellular processes:
-
Cell Cycle Progression: By preventing the CDK7-mediated activation of cell cycle CDKs, this compound induces cell cycle arrest. The specific phase of arrest can be cell-line dependent, with reports of both G1 and G2/M arrest observed in different cancer cell types[1].
-
Transcriptional Regulation: Inhibition of CDK7's role within TFIIH leads to a reduction in RNA Polymerase II phosphorylation, thereby globally suppressing transcription. This is particularly detrimental to cancer cells, which are often "addicted" to the high-level expression of oncogenes and survival factors.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Kinase Inhibitory Activity
| Target | IC50 (nM) | Source |
| CDK7 | 0.13 | [2][3] |
Table 2: In Vitro Anti-Proliferative Activity in a Pancreatic Cancer Cell Line Panel
| Cell Line | Viability Reduction at 0.3 µM this compound (3 days) | Source |
| Panc89 | Significant | [4] |
| PT45 | Significant | [4] |
| BxPc3 | Significant | [4] |
| Mia-Paca2 | Moderate | [4][5] |
| Panc1 | Less Sensitive | [4] |
Note: Specific IC50 values for each cell line were not provided in the source material, but relative sensitivity was described.
Table 3: In Vivo Pharmacokinetic Profile (Mouse)
| Parameter | Value | Dosage | Source |
| Half-life (t1/2) | 1.6 h | 100 mg/kg (p.o.) | [2][3] |
| Tmax | 0.5 h | 100 mg/kg (p.o.) | [2][3] |
| Cmax | 1,297.6 ng/mL | 100 mg/kg (p.o.) | [2][3] |
| Bioavailability | 97.7% | 100 mg/kg (p.o.) | [2][3] |
Key Preclinical Findings in Specific Cancers
Pancreatic Ductal Adenocarcinoma (PDAC)
Studies utilizing a panel of human pancreatic cancer cell lines have demonstrated that this compound can effectively reduce cell viability[4]. The sensitivity to this compound appears to be cell-line specific, with some lines showing a more robust response than others[4][5]. Mechanistically, treatment with this compound in sensitive PDAC cell lines leads to a significant downregulation of key cell cycle control genes, including CDK1, CDK2, and CDC25A/C[5]. This suggests a programmatic effect of CDK7 inhibition that contributes to the anti-proliferative phenotype[5].
Triple-Negative Breast Cancer (TNBC)
In models of triple-negative breast cancer, this compound has been shown to potently interfere with the expression of mutated p53[6]. This is a significant finding, as mutant p53 is a common feature of TNBC and is associated with its aggressive phenotype. The downregulation of mutated p53 by this compound highlights a potential targeted therapeutic strategy for this challenging cancer subtype[6].
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Cell Viability Assay (Pancreatic Cancer Cell Lines)
-
Cell Lines: A panel of human pancreatic cancer cell lines (e.g., Panc89, PT45, BxPc3, Mia-Paca2, Panc1).
-
Reagent: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Procedure:
-
Seed cells in 96-well plates at a predetermined density.
-
After 24 hours, treat cells with increasing concentrations of this compound (e.g., up to 0.3 µM) or vehicle control.
-
Incubate for a specified period (e.g., 3 to 6 days).
-
Assess cell viability using an ATP-based assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Measure luminescence using a plate reader.
-
Normalize data to vehicle-treated controls to determine the percentage of viable cells.
-
Western Blot Analysis (General Protocol)
-
Cell Lines: Relevant cancer cell lines (e.g., pancreatic or TNBC).
-
Procedure:
-
Treat cells with this compound at desired concentrations and for specified time points.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against target proteins (e.g., CDK1, CDK2, CDC25A/C, phospho-Rb, total Rb, mutated p53, GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to this compound.
This compound Mechanism of Action
Caption: this compound inhibits CDK7, disrupting both cell cycle progression and transcription.
Experimental Workflow for In Vitro Analysis
Caption: Workflow for evaluating this compound's in vitro effects on cancer cells.
Clinical Perspective
Currently, there is no publicly available information on clinical trials specifically for this compound in oncology. However, several other CDK7 inhibitors are undergoing clinical evaluation for various solid and hematological malignancies. The preclinical data for this compound, particularly its high potency and demonstrated activity in challenging cancer models like pancreatic and triple-negative breast cancer, suggest that it could be a promising candidate for further development.
Conclusion
This compound is a potent and selective CDK7 inhibitor with a clear mechanism of action that disrupts fundamental processes in cancer cells. The preclinical data strongly support its potential as an anti-cancer agent, particularly in malignancies that are dependent on high transcriptional output or have specific vulnerabilities, such as mutated p53. Further in vivo efficacy studies in relevant cancer models are warranted to fully elucidate its therapeutic potential and to guide its potential translation into the clinic. This technical guide provides a foundational overview for researchers and drug developers interested in advancing the field of CDK7 inhibition in oncology.
References
- 1. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Mutated p53 Dependency in Triple-Negative Breast Cancer Cells Through CDK7 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the chemical structure and properties of LDC4297
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of LDC4297, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting CDK7.
Chemical Structure and Properties
This compound, with the systematic IUPAC name (R)-N-(2-(1H-pyrazol-1-yl)benzyl)-8-isopropyl-2-(piperidin-3-yloxy)pyrazolo[1,5-a][1][2][3]triazin-4-amine, is a member of the pyrazolotriazine class of compounds.[1] Its chemical structure is depicted below.
Chemical Structure of this compound
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (R)-N-(2-(1H-pyrazol-1-yl)benzyl)-8-isopropyl-2-(piperidin-3-yloxy)pyrazolo[1,5-a][1][2][3]triazin-4-amine | [1] |
| Molecular Formula | C23H28N8O | [2] |
| Molecular Weight | 432.53 g/mol | [2] |
| Canonical SMILES | CC(C)C1=C2N=C(N=C(NCC3=CC=CC=C3N4C=CN=C4)N2N=C1)OC5CNCCC5 | [4] |
| Solubility | DMSO: ≥ 60 mg/mL (138.72 mM) Water: Insoluble | [4][5] |
| Appearance | White to off-white solid | [3] |
| CAS Number | 1453834-21-3 | [3] |
Mechanism of Action and Signaling Pathways
This compound is a highly potent and selective, reversible inhibitor of CDK7.[3][6] CDK7 is a key regulator of two fundamental cellular processes: transcription and cell cycle progression.[7]
As a core component of the CDK-activating kinase (CAK) complex, alongside Cyclin H and MAT1, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving the cell cycle.[7][8] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAP II), a critical step for transcription initiation and elongation.[7]
By inhibiting CDK7, this compound disrupts these processes. One of the key downstream effects of this compound is the interference with the phosphorylation of the Retinoblastoma protein (Rb).[4][9] In its hypophosphorylated state, Rb binds to E2F transcription factors, preventing the expression of genes required for S-phase entry. The inhibition of CDK7 can lead to a block in the cell cycle.
The antiviral activity of this compound, particularly against human cytomegalovirus (HCMV), is attributed to its multifaceted mechanism of action, including the interference with virus-induced Rb phosphorylation.[9]
Below are diagrams illustrating the central role of CDK7 in transcription and cell cycle control, and the proposed mechanism of action for this compound.
Caption: CDK7's role in transcription as part of the TFIIH complex.
Caption: CDK7's role in cell cycle progression via CAK complex.
Biological Activity
This compound is a highly potent inhibitor of CDK7 with an IC50 value in the sub-nanomolar range. Its selectivity for CDK7 over other CDKs is a key feature.
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference(s) |
| CDK7 | 0.13 | [5] |
This compound has demonstrated broad-spectrum antiviral activity against a range of DNA and RNA viruses. Its efficacy is particularly notable against human cytomegalovirus (HCMV).
Table 3: Antiviral Activity of this compound (EC50 values)
| Virus | Cell Line | EC50 (µM) | Reference(s) |
| Human Cytomegalovirus (HCMV) | HFF | 0.0245 | [2] |
| Herpes Simplex Virus-1 (HSV-1) | HFF | 0.02 | [3] |
| Herpes Simplex Virus-2 (HSV-2) | HFF | 0.27 | [3] |
| Varicella-Zoster Virus (VZV) | HFF | 0.06 | [3] |
| Epstein-Barr Virus (EBV) | - | 1.21 | [3] |
| Human Adenovirus 2 (HAdV-2) | - | 0.25 | [3] |
| Vaccinia Virus | - | 0.77 | [3] |
| Human Immunodeficiency Virus 1 (HIV-1) | - | 1.04 - 1.13 | [3] |
| Influenza A Virus | - | 0.99 | [3] |
Pharmacokinetic Properties
In vivo studies in mice have provided initial pharmacokinetic data for this compound.
Table 4: Pharmacokinetic Parameters of this compound in CD-1 Mice (100 mg/kg, oral administration)
| Parameter | Value | Reference(s) |
| Tmax (h) | 0.5 | [2][4] |
| Cmax (ng/mL) | 1297.6 | [2][4] |
| t1/2 (h) | 1.6 | [2][4] |
| Bioavailability (%) | 97.7 | [2][4] |
Experimental Protocols
The following are summaries of key experimental protocols used to characterize this compound.
In Vitro Kinase Inhibition Assay (LANCE TR-FRET)
This assay is used to determine the potency of this compound against CDK7.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a ULight™-labeled peptide substrate by the CDK7/CycH/MAT1 complex.
-
Procedure:
-
The CDK7/CycH/MAT1 enzyme, substrate, and ATP are incubated with varying concentrations of this compound.
-
A Europium (Eu)-labeled anti-phospho-antibody is added, which binds to the phosphorylated substrate.
-
If phosphorylation occurs, the Eu-donor and ULight™-acceptor are brought into proximity, resulting in a FRET signal upon excitation.
-
The signal is measured, and IC50 values are calculated from the dose-response curves.[9]
-
Caption: Workflow for the LANCE TR-FRET kinase inhibition assay.
Antiviral Activity Assay (HCMV GFP-based)
This assay determines the efficacy of this compound in inhibiting viral replication.
-
Principle: A recombinant HCMV expressing Green Fluorescent Protein (GFP) is used to infect human foreskin fibroblasts (HFFs). The level of GFP expression is proportional to the extent of viral replication.
-
Procedure:
-
HFFs are infected with the GFP-expressing HCMV.
-
The infected cells are treated with various concentrations of this compound.
-
After a defined incubation period (e.g., 7 days), the cells are lysed.
-
The GFP fluorescence is quantified using a fluorometer.
-
EC50 values are determined from the dose-response inhibition of GFP expression.[9]
-
Cytotoxicity Assay (Trypan Blue Exclusion)
This assay assesses the toxicity of this compound to cells.
-
Principle: Viable cells have intact cell membranes that exclude the trypan blue dye, while non-viable cells take up the dye and appear blue.
-
Procedure:
-
Cells are incubated with a range of this compound concentrations for a specific duration.
-
The cells are then stained with a trypan blue solution.
-
The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer or an automated cell counter.
-
The percentage of viable cells is calculated to determine the cytotoxic concentration 50 (CC50).[4]
-
Synthesis
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. The compound was developed by the Lead Discovery Center GmbH through a medicinal chemistry optimization campaign starting from a kinase-biased compound library.[9][10] The synthesis is likely a multi-step process typical for complex heterocyclic molecules, but specific reaction conditions, intermediates, and purification methods have not been disclosed.
Conclusion
This compound is a highly potent and selective inhibitor of CDK7 with significant potential as a research tool and a lead compound for the development of novel therapeutics. Its dual mechanism of action, affecting both transcription and cell cycle progression, makes it a compelling candidate for oncology and antiviral drug discovery. Further research is warranted to fully elucidate its therapeutic potential and to develop optimized analogs with improved pharmacological profiles.
References
- 1. This compound hydrochloride | Potent CDK7 Inhibitor | Antiviral | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CDK7 Biology Schematic :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
- 4. glpbio.com [glpbio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. LDC-4297 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. A Novel CDK7 Inhibitor of the Pyrazolotriazine Class Exerts Broad-Spectrum Antiviral Activity at Nanomolar Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Methodological & Application
LDC4297 Application Notes for In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
LDC4297 is a potent and highly selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] CDK7 is a critical kinase that plays a dual role in regulating both the cell cycle and transcription.[2][3] It functions as a CDK-activating kinase (CAK) by phosphorylating the T-loop of other CDKs (such as CDK1, CDK2, CDK4, and CDK6), and as a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II).[2][4] Due to its central role in these fundamental cellular processes, this compound is a valuable tool for studying cancer biology and viral replication, demonstrating broad-spectrum antiviral activity, particularly against herpesviruses like human cytomegalovirus (HCMV).[2][5]
Mechanism of Action
This compound exerts its effects by directly inhibiting the kinase activity of CDK7. This inhibition has two major downstream consequences:
-
Transcriptional Repression: By preventing the phosphorylation of the RNAP II CTD at Serine 5 and Serine 7, this compound impairs transcription initiation and promoter escape.[3] This leads to a global, yet selective, reduction in mRNA synthesis, particularly affecting genes with short half-lives that are crucial for tumor growth and viral replication.[3][6]
-
Cell Cycle Arrest: As the kinase component of CAK, CDK7 is responsible for activating other cell cycle CDKs. Inhibition by this compound prevents this activation, leading to cell cycle arrest.[7] A key pathway affected is the phosphorylation and subsequent inactivation of the Retinoblastoma (Rb) tumor suppressor protein.[2][8] By preventing the activation of CDKs that phosphorylate Rb, this compound helps maintain Rb in its active, growth-suppressive state.[2][9]
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the reported in vitro activity of this compound across various assays and cell/virus types. Concentrations can vary based on the cell line, assay duration, and specific endpoint being measured.
| Parameter | Value | Target/Assay | Cell Line / Virus | Citation |
| IC₅₀ | 0.13 ± 0.06 nM | CDK7 Kinase Activity | In Vitro Kinase Assay | [1] |
| EC₅₀ | 24.5 ± 1.3 nM | HCMV Replication | Human Foreskin Fibroblasts (HFF) | [2][5] |
| EC₅₀ | 85 ± 1 nM | HCMV Replication (TB40) | Human Foreskin Fibroblasts (HFF) | [8] |
| EC₅₀ | 20 nM | HSV-1 Replication | Vero Cells | [2][10] |
| EC₅₀ | 60 nM | VZV Replication | HFF | [2][10] |
| EC₅₀ | 270 nM | HSV-2 Replication | Vero Cells | [2][10] |
| EC₅₀ | 1.21 µM | EBV Replication | J-Jhan Cells | [2][10] |
| GI₅₀ | 4.5 ± 2.5 µM | Cell Proliferation | Human Foreskin Fibroblasts (HFF) | [2][8] |
| CC₅₀ | 5.22 ± 0.50 µM | Cytotoxicity | Human Foreskin Fibroblasts (HFF) | [8] |
-
IC₅₀ (Half-maximal inhibitory concentration): Concentration required to inhibit the biochemical function of a target (e.g., kinase activity) by 50%.
-
EC₅₀ (Half-maximal effective concentration): Concentration required to induce a biological effect (e.g., inhibit viral replication) by 50%.
-
GI₅₀ (Half-maximal growth inhibition concentration): Concentration required to inhibit cell growth by 50%.
-
CC₅₀ (50% cytotoxic concentration): Concentration that results in the death of 50% of cells.
Experimental Protocols
General Experimental Workflow
The following diagram outlines a general workflow for in vitro experiments using this compound.
Protocol 1: Cell Viability / Proliferation Assay
This protocol is adapted from the Trypan Blue exclusion method and colorimetric assays like MTS/MTT to assess the effect of this compound on cell viability and proliferation.[8][11][12]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well or 24-well tissue culture plates
-
This compound (dissolved in DMSO to create a stock solution, e.g., 10 mM)[11]
-
Phosphate-Buffered Saline (PBS)
-
Hemocytometer or automated cell counter
-
Microplate reader (for MTS/MTT assays)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate (for MTS/MTT) or 24-well plate (for Trypan Blue) at a density that allows for logarithmic growth throughout the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test for anti-proliferative effects is 0.05 µM to 50 µM.[11][13] Include a DMSO vehicle control (at the same final concentration as the highest this compound dose).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, 72, or 96 hours).[2][14]
-
Measurement:
-
For Trypan Blue Assay: a. Harvest cells by trypsinization and resuspend in a known volume of medium. b. Mix a small aliquot of the cell suspension 1:1 with 0.4% Trypan Blue solution.[1][11] c. Incubate for 1-2 minutes at room temperature. d. Load the suspension onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells. e. Calculate cell viability (%) = (Number of viable cells / Total number of cells) x 100.
-
For MTS/MTT Assay: a. Add the MTS or MTT reagent to each well according to the manufacturer's protocol (e.g., 20 µL per 100 µL of medium).[12] b. Incubate at 37°C for 1-4 hours. c. If using MTT, add the solubilization solution. d. Read the absorbance on a microplate reader at the appropriate wavelength (e.g., ~490 nm for MTS, ~570 nm for MTT).[12] e. Normalize the results to the vehicle control to determine the percentage of viability.
-
Protocol 2: Western Blot for Protein Phosphorylation
This protocol allows for the analysis of changes in protein expression and phosphorylation status (e.g., p-Rb, p-CDK2) following this compound treatment.[2][15]
Materials:
-
Cells cultured in 6-well plates or 60-mm dishes
-
This compound and DMSO vehicle
-
Ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Rb, anti-phospho-Rb (Ser807/811), anti-CDK7, anti-phospho-CDK2 (Thr160), anti-RNAP II (p-Ser5), and a loading control like β-actin or GAPDH).[7][14][15]
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed and grow cells to 70-80% confluency. Treat with this compound (e.g., 0.37 µM) or DMSO for the desired time (e.g., 24, 48, 72 hours).[2][15]
-
Cell Lysis: a. Wash cells twice with ice-cold PBS. b. Add ice-cold lysis buffer to the dish, scrape the cells, and transfer the lysate to a microcentrifuge tube. c. Incubate on ice for 30 minutes, vortexing periodically. d. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix a calculated volume of lysate (e.g., 20-40 µg of protein) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: a. Load samples onto an SDS-PAGE gel and run to separate proteins by size. b. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with Blocking Buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.
Protocol 3: RT-qPCR for Gene Expression Analysis
This protocol is used to quantify changes in the mRNA levels of target genes (e.g., cell cycle regulators like CDK1, CDC25A, or viral immediate-early genes) after this compound treatment.[3][16]
Materials:
-
Cells treated with this compound as described above
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit (Reverse Transcriptase)
-
qPCR Master Mix (e.g., SYBR Green-based)
-
Gene-specific forward and reverse primers for target and reference genes (e.g., GAPDH, ACTB)
-
qPCR-compatible plates and a real-time PCR machine
Procedure:
-
Cell Treatment and Harvest: Treat cells with this compound (e.g., 0.1 µM - 0.5 µM) for the desired time (e.g., 3, 24, or 72 hours).[3][16] Harvest cells directly in the culture dish.
-
RNA Extraction: a. Lyse cells and extract total RNA using a commercial kit according to the manufacturer's instructions. b. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: a. Synthesize first-strand cDNA from a fixed amount of total RNA (e.g., 1 µg) using a reverse transcription kit.[3]
-
Quantitative PCR (qPCR): a. Prepare the qPCR reaction mix in a qPCR plate. Each reaction should include cDNA template, forward and reverse primers for one gene, and qPCR master mix. Include no-template controls (NTC) and no-reverse-transcriptase (-RT) controls. b. Run the plate in a real-time PCR machine using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: a. Determine the cycle threshold (Ct) value for each sample. b. Calculate the relative expression of target genes using the ΔΔCt method, normalizing to a stable housekeeping gene. The results will show the fold change in gene expression in this compound-treated samples compared to vehicle-treated controls.
References
- 1. glpbio.com [glpbio.com]
- 2. A Novel CDK7 Inhibitor of the Pyrazolotriazine Class Exerts Broad-Spectrum Antiviral Activity at Nanomolar Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel CDK7 inhibitor of the Pyrazolotriazine class exerts broad-spectrum antiviral activity at nanomolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LDC-4297 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lead-discovery.de [lead-discovery.de]
- 9. Cyclin D activates the Rb tumor su ... | Article | H1 Connect [archive.connect.h1.co]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Determining the Effective Concentration (EC50) of LDC4297 for Human Cytomegalovirus (HCMV)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
LDC4297 is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] This kinase plays a crucial role in regulating the cell cycle and transcription, both of which are exploited by human cytomegalovirus (HCMV) for its replication.[2] this compound has demonstrated significant antiviral activity against HCMV at nanomolar concentrations, primarily by inhibiting viral replication at the immediate-early stage of gene expression.[2] Its multifaceted mode of action involves interference with the HCMV-driven inactivation of the retinoblastoma protein (Rb), a key step in the viral replication cycle.[2] These application notes provide a comprehensive guide to determining the 50% effective concentration (EC50) of this compound against HCMV in cell culture.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound in relation to its anti-HCMV activity.
Table 1: In Vitro Efficacy and Cytotoxicity of this compound against HCMV
| Parameter | Value | Cell Line | Virus Strain | Reference |
| EC50 | 24.5 ± 1.3 nM | Primary Human Fibroblasts (HFFs) | AD169-GFP | [2] |
| EC50 | 24.5 nM | Not Specified | Not Specified | [1][3] |
| CC50 | 5.22 ± 0.50 µM | Primary Human Fibroblasts (HFFs) | N/A | [2] |
| GI50 | 4.5 ± 2.5 µM | Primary Human Fibroblasts (HFFs) | N/A | [2][4] |
| Selectivity Index (SI) | >200 | Primary Human Fibroblasts (HFFs) | AD169-GFP | [2] |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; GI50: 50% growth inhibitory concentration; SI: Selectivity Index (CC50/EC50)
Table 2: Broad-Spectrum Antiviral Activity of this compound
| Virus | EC50 (µM) |
| HCMV | 0.02 |
| GPCMV | 0.05 |
| MCMV | 0.07 |
| HHV-6A | 0.04 |
| HSV-1 | 0.02 |
| HSV-2 | 0.27 |
| VZV | 0.06 |
| EBV | 1.21 |
| HAdV-2 | 0.25 |
| Vaccinia virus | 0.77 |
| HIV-1 (nl4-3) | 1.04 |
| HIV-1 (4LIG7) | 1.13 |
| Influenza A virus | 0.99 |
Data from MedchemExpress[1][3]
Signaling Pathway and Mechanism of Action
This compound targets the host cell protein CDK7, a critical component of the transcription machinery and cell cycle regulation. By inhibiting CDK7, this compound disrupts the ability of HCMV to effectively replicate. One of the key mechanisms is the interference with the phosphorylation of the retinoblastoma protein (Rb). HCMV typically promotes the hyperphosphorylation of Rb, leading to its inactivation and allowing the cell cycle to progress to a state favorable for viral replication. This compound's inhibition of CDK7 counteracts this process.
Caption: this compound inhibits CDK7, disrupting HCMV-mediated Rb phosphorylation and viral replication.
Experimental Protocols
This section details the protocol for determining the EC50 of this compound against HCMV using a GFP-based reporter assay.
1. Materials and Reagents
-
Cells: Primary Human Foreskin Fibroblasts (HFFs)
-
Virus: HCMV strain AD169 expressing Green Fluorescent Protein (AD169-GFP)
-
Compound: this compound (stock solution in DMSO)
-
Control: Ganciclovir (GCV)
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin
-
Reagents: Trypsin-EDTA, Phosphate-Buffered Saline (PBS), DMSO
-
Equipment: 96-well plates, incubator (37°C, 5% CO2), fluorescence plate reader
2. Experimental Workflow
Caption: Workflow for determining the EC50 of this compound against HCMV.
3. Detailed Protocol
-
Cell Seeding:
-
Trypsinize and count HFFs.
-
Seed the cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Incubate the plate at 37°C with 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in cell culture medium. The final concentration of DMSO in the medium should be kept constant and non-toxic (e.g., <0.1%). A typical concentration range to test for this compound would be from 0.1 nM to 10 µM.
-
Include a positive control (e.g., Ganciclovir at 10 µM) and a vehicle control (medium with DMSO).
-
-
Infection and Treatment:
-
After 24 hours of incubation, remove the medium from the cells.
-
Infect the HFFs with HCMV AD169-GFP at a low multiplicity of infection (MOI) of 0.01.[2]
-
Allow the virus to adsorb for 90 minutes.
-
Remove the viral inoculum and wash the cells with PBS.
-
Add 100 µL of the prepared this compound dilutions to the corresponding wells.
-
-
Incubation:
-
Data Acquisition:
-
After the incubation period, lyse the cells.
-
Measure the GFP fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence from the mock-infected control wells.
-
Normalize the data by setting the fluorescence of the virus control (no compound) to 100%.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the EC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
-
4. Cytotoxicity Assay (CC50 Determination)
It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death.
-
Seed HFFs in a 96-well plate as described above.
-
Add the same serial dilutions of this compound to uninfected cells.
-
Incubate for the same duration as the antiviral assay (6-7 days).
-
Assess cell viability using a standard method such as the Neutral Red uptake assay or a CellTiter-Glo luminescent cell viability assay.[2]
-
Calculate the CC50 value using a similar dose-response curve analysis as for the EC50.
Conclusion
The provided protocols and data serve as a comprehensive resource for researchers investigating the anti-HCMV activity of this compound. By following these guidelines, scientists can reliably determine the EC50 of this compound and further explore its potential as a novel antiviral agent. The high selectivity index of this compound makes it a promising candidate for further preclinical and clinical development.
References
Application Notes and Protocols: LDC4297 in a Murine Cytomegalovirus Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murine cytomegalovirus (MCMV) infection in mice is a widely utilized and valuable in vivo model for studying the pathogenesis of human cytomegalovirus (HCMV) infections and for the preclinical evaluation of novel antiviral therapies.[1][2] LDC4297, a potent and selective inhibitor of cyclin-dependent kinase 7 (CDK7), has demonstrated significant antiviral activity against a broad spectrum of viruses, including herpesviruses such as MCMV.[3][4] These application notes provide a comprehensive overview of the use of this compound in the MCMV model, including its mechanism of action, detailed experimental protocols, and relevant data to facilitate further research and drug development.
This compound exerts its antiviral effect through a multifaceted mechanism.[5][6] As a CDK7 inhibitor, it interferes with the host cell's transcriptional machinery, which is co-opted by the virus for its own replication.[4][6] A key aspect of its anti-herpesviral activity is the interference with the virus-induced phosphorylation of the retinoblastoma protein (Rb), a critical step for viral replication.[6] This mode of action, targeting a host factor, suggests a higher barrier to the development of viral resistance.
Quantitative Data Summary
The following tables summarize the in vitro efficacy and pharmacokinetic parameters of this compound.
Table 1: In Vitro Antiviral Activity of this compound against Various Cytomegaloviruses
| Virus | Cell Type | Assay | EC50 (µM) | Reference |
| Murine Cytomegalovirus (MCMV) | MEF | Plaque Reduction Assay | 0.07 | [3] |
| Human Cytomegalovirus (HCMV) | HFF | GFP-based Reporter Assay | 0.0245 ± 0.0013 | [5][7] |
| Guinea Pig Cytomegalovirus (GPCMV) | GPEF | GFP-based Reporter Assay | 0.05 | [3] |
EC50: 50% effective concentration; MEF: Mouse Embryonic Fibroblasts; HFF: Human Foreskin Fibroblasts; GPEF: Guinea Pig Embryonic Fibroblasts.
Table 2: In Vitro Cytotoxicity and Selectivity of this compound
| Cell Type | Assay | CC50 (µM) | Selectivity Index (SI = CC50/EC50) for MCMV | Reference |
| Mouse Embryonic Fibroblasts (MEF) | Trypan Blue Exclusion | >10 | >142 | [5] |
| Human Foreskin Fibroblasts (HFF) | Trypan Blue Exclusion | 4.5 ± 2.5 (GI50) | ~184 (based on HCMV EC50) | [3][7] |
CC50: 50% cytotoxic concentration; GI50: 50% growth inhibitory concentration. The selectivity index for MCMV is calculated using the EC50 value from Table 1.
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Unit | Conditions | Reference |
| Dose | 100 | mg/kg | Single oral administration in CD1 mice | [8][9] |
| Tmax | 0.5 | h | [8][9] | |
| Cmax | 1297.6 | ng/mL | [8][9] | |
| t1/2 | 1.6 | h | [8][9] | |
| Bioavailability | 97.7 | % | [8][9] |
Tmax: Time to reach maximum plasma concentration; Cmax: Maximum plasma concentration; t1/2: Half-life.
Signaling Pathway and Mechanism of Action
This compound's primary mechanism of action involves the inhibition of CDK7, a key component of the transcription factor IIH (TFIIH) complex. This inhibition disrupts the phosphorylation of the C-terminal domain of RNA polymerase II, a critical step for the initiation and elongation of transcription of viral immediate-early (IE) genes.[5] Furthermore, this compound interferes with the hyperphosphorylation of the retinoblastoma protein (Rb), a cellular process often hijacked by DNA viruses to promote cell cycle progression and create a favorable environment for viral replication.[6]
Experimental Protocols
In Vitro MCMV Plaque Reduction Assay
This protocol is used to determine the 50% effective concentration (EC50) of this compound against MCMV in vitro.
Materials:
-
Murine Embryonic Fibroblasts (MEFs)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MCMV stock (e.g., Smith strain)
-
This compound stock solution (in DMSO)
-
Methylcellulose overlay medium (2% methylcellulose in 2x DMEM)
-
Crystal violet staining solution (0.5% crystal violet in 20% ethanol)
-
6-well plates
Procedure:
-
Seed MEFs in 6-well plates and grow to confluence.
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the growth medium from the MEF monolayers and infect with MCMV at a multiplicity of infection (MOI) that yields 50-100 plaques per well.
-
After a 1-hour adsorption period at 37°C, remove the virus inoculum.
-
Add the this compound dilutions or control medium (containing the same final concentration of DMSO as the highest drug concentration) to the respective wells.
-
Overlay the cells with methylcellulose overlay medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 5-7 days until plaques are visible.
-
Fix the cells with 10% formalin for 30 minutes.
-
Stain the cells with crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the EC50 value by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.
In Vivo MCMV Infection Model
This protocol describes a general framework for evaluating the in vivo efficacy of this compound in an acute MCMV infection model. Specific parameters such as mouse strain, virus dose, and treatment regimen may need to be optimized.
Materials:
-
BALB/c mice (4-6 weeks old)
-
MCMV stock (salivary gland-passaged for higher virulence is often used)
-
This compound formulation for oral gavage or other desired route of administration
-
Vehicle control
-
Ganciclovir (positive control)
-
Sterile PBS
Procedure:
-
Acclimate mice for at least one week before the experiment.
-
Infect mice with a sublethal dose of MCMV (e.g., 1 x 10^5 Plaque Forming Units - PFU) via intraperitoneal (i.p.) injection.[10]
-
Initiate treatment with this compound, vehicle control, or ganciclovir at a predetermined time post-infection (e.g., 4 hours post-infection) and continue for a specified duration (e.g., once daily for 5 days).
-
Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and mortality.
-
At the end of the experiment (e.g., day 5 post-infection), euthanize the mice.
-
Harvest target organs (e.g., spleen, liver, lungs) aseptically.
-
Homogenize the organs and determine the viral titers using a plaque assay as described above.
-
Analyze the data by comparing viral titers and clinical scores between the treatment groups.
Note on a Recombinant MCMV Model: For studies involving drugs that target HCMV-specific proteins, a recombinant MCMV expressing the HCMV ortholog can be used. For instance, a recombinant MCMV where the native pM97 is replaced with HCMV pUL97 has been utilized to evaluate the efficacy of maribavir in combination with this compound in vivo.[11]
Conclusion
This compound is a promising antiviral candidate with potent activity against MCMV. The provided data and protocols offer a solid foundation for researchers to further investigate its therapeutic potential in the context of cytomegalovirus infections. The murine model, in conjunction with the detailed in vitro and in vivo methodologies, will be instrumental in advancing our understanding of the antiviral effects of this compound and its potential for clinical development.
References
- 1. Cytomegalovirus Infection: Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of Murine Cytomegalovirus as a Model for Human Cytomegalovirus Disease—Do Mice Lie? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. journals.asm.org [journals.asm.org]
- 6. A novel CDK7 inhibitor of the Pyrazolotriazine class exerts broad-spectrum antiviral activity at nanomolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel CDK7 Inhibitor of the Pyrazolotriazine Class Exerts Broad-Spectrum Antiviral Activity at Nanomolar Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. Acute murine cytomegalovirus infection: a model for determining antiviral activity against CMV induced hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combined Treatment with Host-Directed and Anticytomegaloviral Kinase Inhibitors: Mechanisms, Synergisms and Drug Resistance Barriers - PMC [pmc.ncbi.nlm.nih.gov]
Application of LDC4297 in Studying Gene Expression and Transcription
For Researchers, Scientists, and Drug Development Professionals
Introduction
LDC4297 is a potent, selective, and reversible small molecule inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] As a key component of the transcription factor IIH (TFIIH), CDK7 plays a crucial dual role in regulating both transcription and cell cycle progression.[3] It directly phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for transcription initiation and elongation. Furthermore, as the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 activates other CDKs, including those essential for cell cycle control.[3] This dual functionality makes CDK7 a compelling target for therapeutic intervention in diseases characterized by dysregulated transcription and proliferation, such as cancer. This compound provides a valuable chemical tool to dissect the intricate roles of CDK7 in these fundamental cellular processes.
Mechanism of Action
This compound exerts its biological effects by competitively binding to the ATP-binding pocket of CDK7, thereby inhibiting its kinase activity.[4] This inhibition leads to a reduction in the phosphorylation of RNAPII at serine 5 and serine 7 of the CTD, which in turn affects transcription initiation and the release of paused RNAPII.[2][3] The consequence is a global, yet nuanced, impact on gene expression, with certain genes being more sensitive to CDK7 inhibition than others. Additionally, by inhibiting the CAK complex, this compound can indirectly affect cell cycle progression by preventing the activation of cell cycle-dependent kinases.
Data Presentation
This compound Activity and Efficacy
| Parameter | Value | Cell Line/System | Reference |
| IC50 (CDK7) | 0.13 nM | In vitro kinase assay | [5] |
| EC50 (HCMV replication) | 24.5 nM | Human Foreskin Fibroblasts (HFF) | [5] |
| GI50 (Cell proliferation) | 4.5 µM | HFF | [6] |
Impact of this compound on Gene Expression in Pancreatic Ductal Adenocarcinoma (PDAC) Cells
Treatment: 0.1 µM this compound for 3 days
| Cell Line | Total Genes Significantly Altered | Upregulated Genes | Downregulated Genes | Key Downregulated Genes | Reference |
| Panc89 | 8484 | Not specified | Not specified | MYC, CDK1, CDK2, CDC25A, CDC25C | [4] |
| Mia-Paca2 | 5171 | Not specified | Not specified | MYC | [4] |
Note: This table summarizes the overall impact on gene expression. For a complete list of differentially expressed genes, refer to the supplementary materials of the cited publication.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Mediated Transcriptional Inhibition
Caption: this compound inhibits CDK7, affecting transcription and cell cycle.
Experimental Workflow for Analyzing this compound Effects on Gene Expression
Caption: Workflow for studying this compound's effects on gene expression.
Experimental Protocols
Cell Culture and this compound Treatment
Objective: To treat cultured cells with this compound to study its effects on gene and protein expression.
Materials:
-
Cell line of interest (e.g., Panc89, Mia-Paca2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
DMSO (vehicle control)
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
Protocol:
-
Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-70%).
-
Prepare working solutions of this compound by diluting the stock solution in a complete culture medium to the desired final concentrations (e.g., 0.05 µM, 0.1 µM, 0.5 µM).
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired duration (e.g., 2 hours for nascent transcript analysis, 24-72 hours for steady-state mRNA and protein analysis).
-
After incubation, proceed to harvest the cells for RNA or protein extraction.
RNA Extraction and RT-qPCR
Objective: To quantify the expression levels of specific genes of interest following this compound treatment.
Materials:
-
TRIzol reagent or a commercial RNA extraction kit
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
Reverse transcription kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers
-
qPCR instrument
Protocol:
-
RNA Extraction:
-
Lyse the cells directly in the culture dish by adding 1 mL of TRIzol reagent per 10 cm² of culture area.
-
Transfer the lysate to a microfuge tube and incubate for 5 minutes at room temperature.
-
Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes at room temperature.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol and incubate for 10 minutes at room temperature.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Air-dry the pellet and resuspend in RNase-free water.
-
-
Reverse Transcription (cDNA Synthesis):
-
Quantify the RNA concentration and assess its purity (A260/A280 ratio).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA, SYBR Green master mix, and forward and reverse primers for the gene of interest and a housekeeping gene (e.g., GAPDH, RPL31).
-
Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.[3]
-
Western Blotting
Objective: To assess the protein levels of CDK7 targets and other proteins of interest after this compound treatment.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-RNAPII Ser5, anti-p-RNAPII Ser7, anti-Myc, anti-CDK1, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for loading by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Conclusion
This compound is a powerful tool for investigating the roles of CDK7 in gene expression and transcription. Its high selectivity and potency allow for the precise dissection of CDK7-dependent pathways. The protocols and information provided herein offer a framework for researchers to utilize this compound in their studies to further elucidate the complex regulatory networks governed by this essential kinase. The observed effects on cancer cell lines and viral replication highlight the therapeutic potential of targeting CDK7, making this compound a valuable compound for drug development professionals.
References
- 1. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Use of LDC4297 in Antiviral Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Cyclin-Dependent Kinase 7 (CDK7) inhibitor, LDC4297, and its application in combination with other antiviral drugs. Detailed protocols for in vitro evaluation and data on its synergistic potential are included to guide researchers in the development of novel antiviral strategies.
Introduction to this compound
This compound is a potent and selective inhibitor of CDK7.[1] CDK7 is a crucial cellular enzyme that plays a dual role in regulating the cell cycle and transcription.[2] As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby controlling cell cycle progression.[3] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step for the initiation of transcription.[2]
Given the reliance of many viruses on the host cell's transcriptional and cell cycle machinery for their own replication, targeting a key regulator like CDK7 presents a promising host-directed antiviral strategy.[4] this compound has demonstrated broad-spectrum antiviral activity against a range of viruses, particularly herpesviruses such as Human Cytomegalovirus (HCMV).[5] A key advantage of host-directed antivirals is the potential for a higher barrier to resistance compared to drugs that target viral proteins directly.
Mechanism of Antiviral Action
The antiviral mechanism of this compound is multifaceted, stemming from its inhibition of CDK7's core functions:
-
Transcriptional Inhibition: By inhibiting CDK7, this compound blocks the phosphorylation of RNA Polymerase II, which is essential for the transcription of viral immediate-early and early genes. This effectively halts the viral replication cascade at a very early stage.[1]
-
Cell Cycle Disruption: Viruses often manipulate the host cell cycle to create a favorable environment for their replication. This compound's inhibition of CDK7 disrupts this process. For instance, this compound has been shown to interfere with the HCMV-driven inactivation of the Retinoblastoma protein (Rb), a key regulator of the cell cycle.[6]
Combination Therapy with this compound
The combination of antiviral drugs with different mechanisms of action is a cornerstone of modern antiviral therapy, aiming to enhance efficacy, reduce dosages, and limit the emergence of drug resistance. This compound, as a host-directed agent, is a prime candidate for combination studies with direct-acting antiviral agents.
This compound in Combination with pUL97 Inhibitors (e.g., Maribavir)
Studies have demonstrated a significant synergistic antiviral effect when this compound is combined with inhibitors of the HCMV-encoded protein kinase pUL97, such as maribavir (MBV).[5][7] This synergism is logical as both drugs target critical, yet distinct, kinases involved in HCMV replication. While this compound targets a host cell kinase essential for viral gene expression, pUL97 inhibitors target a viral kinase involved in viral DNA replication and nuclear egress.[5][8] This dual targeting of both host and viral factors leads to a potent antiviral effect at lower concentrations of each drug.
This compound in Combination with DNA Polymerase Inhibitors (e.g., Ganciclovir)
The combination of this compound with the DNA polymerase inhibitor ganciclovir (GCV) has been reported to have an additive effect against HCMV.[9] However, it is crucial to consider the mechanism of action of ganciclovir, which requires initial phosphorylation by the viral kinase pUL97 to become active.[10] As pUL97 inhibitors like maribavir can antagonize the action of ganciclovir, careful consideration of the interplay between drugs is necessary when designing combination regimens.[10][11]
Quantitative Data on this compound Combination Antiviral Activity
The following tables summarize the quantitative data from in vitro studies evaluating the combination of this compound with other antiviral agents against Human Cytomegalovirus (HCMV).
Table 1: Synergistic Activity of this compound with pUL97 Inhibitors against HCMV
| Combination (this compound +) | Weighted Combination Index (CIwt) | Interpretation |
| Maribavir (MBV) | 0.36 | Strong Synergy |
| Ax7396 | 0.62 | Synergy |
| Gö6976 | 0.42 | Strong Synergy |
| Vi7392 | 0.55 | Synergy |
Data from in vitro studies using the Loewe additivity fixed-dose assay. A CI value < 1 indicates synergy, a value = 1 indicates an additive effect, and a value > 1 indicates antagonism.
Table 2: Dose Reduction of pUL97 Inhibitors in Combination with this compound against HCMV
| pUL97 Inhibitor | EC50 (Single Drug, µM) | EC50 (in Combination with this compound, µM) | x-fold Dose Reduction |
| Maribavir (MBV) | 0.35 | 0.06 | 6 |
| Ax7396 | 0.15 | 0.05 | 3 |
| Gö6976 | 0.03 | 0.005 | 6 |
| Vi7392 | 0.11 | 0.02 | 5.5 |
EC50 values represent the concentration required to inhibit 50% of viral replication.
Experimental Protocols
Protocol 1: Loewe Additivity Fixed-Dose Assay for Combination Antiviral Testing
This protocol is adapted for determining the interaction between this compound and another antiviral agent using a GFP-based HCMV replication assay.[6][12]
Materials:
-
Human Foreskin Fibroblasts (HFFs)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
GFP-expressing HCMV strain (e.g., AD169-GFP)
-
This compound (stock solution in DMSO)
-
Second antiviral agent (stock solution in DMSO)
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
Fluorometer
Procedure:
-
Cell Seeding: Seed HFFs in 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Drug Preparation: Prepare serial dilutions of this compound and the second antiviral drug, both alone and in a fixed-ratio combination. The starting concentration is typically 4 times the EC50 of each drug.
-
Infection: When cells are confluent, aspirate the medium and infect with GFP-HCMV at a low multiplicity of infection (MOI), for example, 0.01.
-
Drug Addition: Immediately after infection, add the prepared drug dilutions (single agents and combinations) to the respective wells. Include solvent controls (DMSO).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 6-7 days.
-
GFP Quantification:
-
Aspirate the medium and wash the cells with PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the GFP fluorescence in each well using a fluorometer.
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each drug concentration and combination relative to the solvent control.
-
Use software like CompuSyn to calculate the Combination Index (CI) values based on the Loewe additivity model. CI values at 50%, 75%, 90%, and 95% inhibition are typically determined.
-
Protocol 2: Virus Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of antiviral compounds.
Materials:
-
HFFs
-
DMEM with 10% FBS
-
HCMV
-
This compound and second antiviral agent
-
24-well plates
-
Sterile microcentrifuge tubes
-
Apparatus for freeze-thawing
Procedure:
-
Cell Seeding and Infection: Seed HFFs in 24-well plates and infect with HCMV at a defined MOI.
-
Drug Treatment: After viral adsorption, remove the inoculum, wash the cells, and add fresh medium containing different concentrations of the single drugs or their combination.
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 5-7 days).
-
Virus Harvest:
-
Harvest the cells and supernatant from each well.
-
Subject the samples to three cycles of freeze-thawing to release intracellular virions.
-
Clarify the lysate by low-speed centrifugation.
-
-
Virus Titer Determination:
-
Perform serial dilutions of the harvested virus stocks.
-
Infect fresh HFF monolayers in 96-well plates with the dilutions.
-
After an appropriate incubation period, determine the viral titer using a suitable method such as a plaque assay or a TCID50 (50% Tissue Culture Infective Dose) assay.
-
-
Data Analysis: Calculate the reduction in virus yield (in log10) for each drug concentration compared to the untreated control.
Visualizations
Caption: Signaling pathway of this compound antiviral action and combination with Maribavir.
Caption: Workflow for Loewe Additivity Fixed-Dose Assay.
References
- 1. Cyclin-dependent kinases and CDK inhibitors in virus-associated cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Combination foscarnet and ganciclovir therapy vs monotherapy for the treatment of relapsed cytomegalovirus retinitis in patients with AIDS. The Cytomegalovirus Retreatment Trial. The Studies of Ocular Complications of AIDS Research Group in Collaboration with the AIDS Clinical Trials Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. When cyclin‐dependent kinases meet viral infections, including SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined Treatment with Host-Directed and Anticytomegaloviral Kinase Inhibitors: Mechanisms, Synergisms and Drug Resistance Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4.8. Drug Combination Loewe Fixed-Dose Assay Adapted to SARS-CoV-2 d6-YFP Infection [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Maribavir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Host Factors Involved in Human Cytomegalovirus Replication, Assembly, and Egress Using a Two-Step Small Interfering RNA Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiviral activity of maribavir in combination with other drugs active against human cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Maribavir Antagonizes the Antiviral Action of Ganciclovir on Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
LDC4297 Administration and Dosage for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
LDC4297 is a potent and selective, reversible inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] CDK7 is a critical component of the transcription factor TFIIH and the CDK-activating kinase (CAK) complex, playing a dual role in regulating transcription and cell cycle progression.[3][4] this compound has demonstrated significant therapeutic potential as a broad-spectrum antiviral agent, particularly against human cytomegalovirus (HCMV), and also exhibits anti-proliferative activity in cancer cells.[1][5][6] These application notes provide detailed protocols for the in vivo administration and dosage of this compound in animal models, primarily focusing on preclinical assessments of its therapeutic efficacy and pharmacokinetic profile.
Mechanism of Action
This compound exerts its biological effects by competitively binding to the ATP pocket of CDK7, thereby inhibiting its kinase activity.[4][7] This inhibition disrupts two key cellular processes:
-
Transcription: CDK7, as part of TFIIH, phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a crucial step for the initiation and elongation phases of transcription.[4] Inhibition of CDK7 by this compound leads to a global reduction in mRNA synthesis.[4]
-
Cell Cycle Control: As a component of the CAK complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression through different phases.[3][6] By inhibiting CDK7, this compound can induce cell cycle arrest.[5] A key downstream effect observed is the interference with the phosphorylation of the Retinoblastoma protein (Rb), a critical regulator of the G1/S phase transition.[5]
Signaling Pathway
Caption: this compound inhibits CDK7, impacting both cell cycle progression and transcription.
In Vivo Administration and Dosage
Pharmacokinetic Data (Mouse Model)
The following table summarizes the pharmacokinetic parameters of this compound in CD1 mice following a single oral administration.[1][5]
| Parameter | Value | Unit |
| Dose | 100 | mg/kg |
| Administration Route | Oral (p.o.) | - |
| Tmax (Time to Peak Plasma Concentration) | 0.5 | hours |
| Cmax (Peak Plasma Concentration) | 1,297.6 | ng/mL |
| t1/2z (Terminal Half-life) | 1.6 | hours |
| Bioavailability | 97.7 | % |
Data from a single-dose study in CD1 mice.[5]
Experimental Protocol: Pharmacokinetic Study in Mice
This protocol outlines a typical procedure for assessing the pharmacokinetics of this compound in mice.
1. Animal Model:
-
Species: CD1 mice[5]
-
Sex: Male or female
-
Age: 8-10 weeks
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize animals for at least 7 days before the experiment.
2. Formulation and Dosing:
-
Vehicle: A suitable vehicle for oral gavage should be determined based on the solubility of this compound. Common vehicles include 0.5% carboxymethylcellulose (CMC) in water, or a solution containing DMSO, PEG300, and Tween 80. The final concentration of DMSO should be kept low to avoid toxicity.
-
Dose Preparation: Prepare a homogenous suspension or solution of this compound in the chosen vehicle on the day of dosing.
-
Administration: Administer a single dose of 100 mg/kg via oral gavage. The volume of administration should be based on the body weight of each animal (e.g., 10 mL/kg).
3. Sample Collection:
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) from a suitable site (e.g., saphenous vein, tail vein, or retro-orbital sinus) at predetermined time points. Suggested time points based on the known Tmax and half-life include: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Processing: Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA). Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
4. Bioanalytical Method:
-
Develop and validate a sensitive and specific bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of this compound in plasma samples.
5. Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine the key pharmacokinetic parameters including Cmax, Tmax, AUC (Area Under the Curve), t1/2, and bioavailability (if an intravenous dose group is included).
Experimental Protocol: In Vivo Efficacy Study (Antiviral Model)
This protocol provides a general framework for evaluating the antiviral efficacy of this compound in a murine cytomegalovirus (MCMV) infection model, which can serve as a surrogate for human CMV.
1. Animal Model:
-
Species: BALB/c mice (commonly used for MCMV studies)
-
Sex: Female
-
Age: 6-8 weeks
2. Virus and Infection:
-
Virus: Murine cytomegalovirus (MCMV), Smith strain.
-
Infection: Infect mice intraperitoneally (i.p.) with a sublethal dose of MCMV (e.g., 1 x 10^5 plaque-forming units [PFU] per mouse).
3. Dosing Regimen:
-
Treatment Groups:
-
Vehicle control (administered with the same vehicle used for this compound)
-
This compound (at least two different dose levels, e.g., 50 mg/kg and 100 mg/kg, administered orally once or twice daily)
-
Positive control (e.g., Ganciclovir)
-
-
Dosing Schedule: Initiate treatment 24 hours post-infection and continue for a specified duration (e.g., 5-7 days).
4. Efficacy Endpoints:
-
Viral Load: At the end of the treatment period, harvest organs such as the spleen, liver, and salivary glands. Determine the viral titer in these organs using a plaque assay or quantitative PCR (qPCR).
-
Survival: Monitor the survival of the animals daily.
-
Clinical Signs: Record body weight and clinical signs of illness daily.
5. Statistical Analysis:
-
Compare the viral loads and survival rates between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., Mann-Whitney U test for viral loads, and Log-rank test for survival).
Experimental Workflow
Caption: Workflow for in vivo pharmacokinetic and efficacy studies of this compound.
Safety and Toxicology
While detailed toxicology studies for this compound are not extensively published in the available literature, it is crucial to monitor for any signs of toxicity during in vivo experiments. Morphological signs of cytotoxicity in vitro were observed at concentrations of 3.3 µM or higher.[5] In vivo, researchers should monitor for:
-
Changes in body weight
-
Alterations in food and water intake
-
Behavioral changes
-
Signs of distress or morbidity
For longer-term studies, histopathological analysis of major organs is recommended to assess any potential organ toxicity.
Conclusion
This compound is a promising therapeutic candidate with a well-defined mechanism of action. The provided pharmacokinetic data and experimental protocols offer a solid foundation for designing and conducting in vivo animal studies to further evaluate its efficacy and safety. The starting dose of 100 mg/kg administered orally in mice has been shown to achieve significant plasma concentrations with excellent bioavailability.[1][5] Further dose-ranging and efficacy studies are warranted to fully characterize the therapeutic potential of this compound in various disease models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. LDC-4297 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel CDK7 Inhibitor of the Pyrazolotriazine Class Exerts Broad-Spectrum Antiviral Activity at Nanomolar Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lead-discovery.de [lead-discovery.de]
Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Arrest Induced by LDC4297
For Researchers, Scientists, and Drug Development Professionals
Introduction
LDC4297 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] CDK7 plays a crucial dual role in the regulation of the cell cycle and transcription. As a component of the CDK-activating kinase (CAK) complex, CDK7 is responsible for the activating phosphorylation of other key cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[2] These kinases, in turn, drive the progression of the cell through the various phases of the cell cycle. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step in the initiation of transcription.[3]
Due to its integral role in both cell proliferation and transcription, inhibition of CDK7 by this compound presents a promising therapeutic strategy for cancers that are highly dependent on transcriptional regulation and cell cycle progression.[2][4] Treatment of cancer cells with this compound has been shown to induce cell cycle arrest, although the specific phase of arrest can be cell-type dependent.[5][6] This document provides detailed application notes and protocols for the analysis of cell cycle arrest induced by this compound using flow cytometry with propidium iodide (PI) staining.
Data Presentation: Quantitative Analysis of this compound-Induced Cell Cycle Arrest
The following tables summarize the quantitative effects of this compound on the cell cycle distribution in various cancer cell lines. The data is presented as the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle after treatment with different concentrations of this compound.
Table 1: Effect of this compound on Cell Cycle Distribution in Pancreatic Cancer Cell Lines after 4 days of treatment. [5]
| Cell Line | This compound Concentration (µM) | % G0/G1 Phase (Mean ± SD) | % S Phase (Mean ± SD) | % G2/M Phase (Mean ± SD) |
| Mia-Paca2 | 0 (Control) | 45 ± 3 | 35 ± 2 | 20 ± 2 |
| 0.1 | 50 ± 4 | 30 ± 3 | 20 ± 2 | |
| 0.2 | 60 ± 5 | 25 ± 3 | 15 ± 2 | |
| 0.4 | 70 ± 6 | 15 ± 2 | 15 ± 2 | |
| Panc89 | 0 (Control) | 50 ± 4 | 30 ± 3 | 20 ± 2 |
| 0.05 | 55 ± 4 | 25 ± 3 | 20 ± 2 | |
| 0.1 | 65 ± 5 | 20 ± 2 | 15 ± 2 | |
| 0.2 | 75 ± 6 | 15 ± 2 | 10 ± 1 | |
| 0.4 | 80 ± 7 | 10 ± 2 | 10 ± 1 |
Table 2: Effect of this compound on Cell Cycle Distribution in A549 Lung Cancer Cells after 24 hours of treatment. [6]
| This compound Concentration (µM) | % G1 Phase | % S Phase | % G2/M Phase |
| 0 (Control) | ~40% | ~35% | ~25% |
| 0.1 | Increased | Decreased | No significant change |
| 0.3 | Markedly Increased | Markedly Decreased | No significant change |
Note: The data for A549 cells is presented qualitatively as per the source, which indicates a clear trend of G1 arrest.
Table 3: Effect of this compound on Cell Cycle Distribution in HCT116 Colon Cancer Cells. [6]
| This compound Treatment | Observation |
| 0.3 µM for 60 hours | Strong G2/M delay |
Note: The source for HCT116 cells describes a G2/M delay without providing specific percentages for each cell cycle phase.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of CDK7 in Cell Cycle Regulation
Caption: this compound inhibits the CDK7/CAK complex, preventing the activation of downstream CDKs and leading to cell cycle arrest.
Experimental Workflow for Flow Cytometry Analysis
Caption: A stepwise workflow for preparing cells treated with this compound for cell cycle analysis by flow cytometry.
Experimental Protocols
Materials
-
Cancer cell line of interest (e.g., Mia-Paca2, Panc89, A549, HCT116)
-
Complete cell culture medium (specific to the cell line)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA solution
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)
-
RNase A solution (e.g., 100 µg/mL in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Protocol for this compound Treatment and Cell Preparation
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment and do not exceed 80-90% confluency by the end of the experiment. Allow the cells to adhere and resume growth overnight.
-
This compound Treatment: The following day, replace the medium with fresh medium containing the desired concentrations of this compound.[5] A vehicle control (DMSO) should be run in parallel. The final concentration of DMSO should be consistent across all conditions and typically should not exceed 0.1%.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, 72, or 96 hours).[5][6]
-
Cell Harvesting: After incubation, aspirate the medium and wash the cells once with PBS. Detach the cells using trypsin-EDTA. Once detached, add complete medium to neutralize the trypsin.
-
Cell Collection and Washing: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).[6] Discard the supernatant and wash the cell pellet once with cold PBS.
Protocol for Cell Fixation and Staining
-
Fixation: Resuspend the cell pellet in a small volume of cold PBS (e.g., 0.5 mL). While gently vortexing, add ice-cold 70% ethanol dropwise to a final volume of approximately 5 mL.[7][8] This dropwise addition helps to prevent cell clumping.
-
Incubation for Fixation: Incubate the cells on ice or at -20°C for at least 30 minutes.[8] For longer storage, cells can be kept at -20°C for several weeks.
-
Washing: Pellet the fixed cells by centrifugation (e.g., 500 x g for 5 minutes).[9] Carefully aspirate the ethanol. Wash the cell pellet twice with PBS.[8]
-
RNase Treatment: To ensure that only DNA is stained, resuspend the cell pellet in RNase A solution (e.g., 50 µL of 100 µg/mL RNase A).[8] Incubate at 37°C for 30 minutes.[9]
-
Propidium Iodide Staining: Add the PI staining solution (e.g., 400 µL of 50 µg/mL PI) directly to the cells in the RNase A solution.[8] Mix well.
-
Incubation for Staining: Incubate the cells at room temperature for 5-10 minutes, protected from light.[8] Some cell types may require a longer incubation period.[8]
Flow Cytometry Analysis
-
Data Acquisition: Analyze the stained cells on a flow cytometer. Use a dot plot of the PI signal area versus height or width to gate on single cells and exclude doublets and aggregates.[8] Collect data for at least 10,000 single-cell events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to generate a histogram of PI fluorescence intensity.[6] Apply a cell cycle model (e.g., Dean-Jett-Fox algorithm) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6] The G0/G1 peak will have a 2N DNA content, while the G2/M peak will have a 4N DNA content, and the S phase will fall in between.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 4. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. bdbiosciences.com [bdbiosciences.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing LDC4297 Concentration to Minimize Toxicity
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing LDC4297, a potent and selective inhibitor of Cyclin-dependent kinase 7 (CDK7). The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to optimizing this compound concentration to minimize toxicity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly selective and potent inhibitor of Cyclin-dependent kinase 7 (CDK7).[1][2][3] CDK7 is a crucial enzyme that plays a dual role in regulating both the cell cycle and transcription.[4][5] By inhibiting CDK7, this compound can lead to cell cycle arrest and altered gene expression, which contributes to its potential as an anticancer and antiviral agent.[4][5][6]
Q2: What are the typical effective concentrations (EC50) of this compound in antiviral assays?
A2: The effective concentration of this compound can vary depending on the virus and cell line being tested. For example, against human cytomegalovirus (HCMV) in primary human fibroblasts, the EC50 has been reported to be approximately 24.5 nM.[1][6] For other viruses within the Herpesviridae, Adenoviridae, Poxviridae, Retroviridae, and Orthomyxoviridae families, EC50 values have been observed in the range of 0.02 to 1.21 µM.[1][7]
Q3: At what concentrations does this compound typically exhibit cytotoxicity?
A3: Morphological signs of cytotoxicity in primary human fibroblasts (HFFs) have been observed at concentrations of 3.3 µM or higher.[2][6] The 50% cytotoxic concentration (CC50) in HFFs has been measured at approximately 5.22 µM.[6][8] However, it is important to note that this compound can induce cytotoxicity in some tumor cell lines at much lower, even nanomolar, concentrations.[3] The mean growth inhibition concentration (GI50) in primary human fibroblasts is around 4.5 µM.[1][6]
Q4: How can I determine the optimal, non-toxic concentration of this compound for my specific cell line?
A4: The optimal concentration of this compound should be determined empirically for each cell line and experimental condition. A dose-response experiment is recommended to establish both the efficacy and toxicity profiles. This involves treating your cells with a range of this compound concentrations and assessing cell viability and the desired biological effect. Standard cell viability assays such as MTT, XTT, or LDH release assays are suitable for this purpose.[9][10][11]
Troubleshooting Guide
Issue: High levels of cell death observed even at low concentrations of this compound.
-
Possible Cause 1: Cell line hypersensitivity. Some cell lines, particularly certain tumor lines, are inherently more sensitive to CDK7 inhibition.[3]
-
Solution: Perform a dose-response curve starting from a very low concentration range (e.g., picomolar to low nanomolar) to identify a narrower therapeutic window.
-
-
Possible Cause 2: Incorrect solvent or final solvent concentration. The solvent used to dissolve this compound (typically DMSO) can be toxic to cells at higher concentrations.
-
Solution: Ensure the final concentration of the solvent in your cell culture medium is minimal and consistent across all experimental conditions, including vehicle controls. A final DMSO concentration of less than 0.1% is generally recommended.
-
-
Possible Cause 3: Extended incubation time. Prolonged exposure to a drug can lead to increased toxicity.
-
Solution: Conduct a time-course experiment to determine the minimum exposure time required to achieve the desired biological effect while minimizing toxicity.
-
Issue: No significant biological effect observed at concentrations reported in the literature.
-
Possible Cause 1: Cell line resistance. Your specific cell line may be resistant to the effects of this compound.
-
Solution: Verify the expression and activity of CDK7 in your cell line. Consider using a positive control compound known to elicit a response in your system.
-
-
Possible Cause 2: Suboptimal experimental conditions. Factors such as cell density, serum concentration in the media, and overall cell health can influence drug efficacy.
-
Solution: Optimize your cell culture conditions. Ensure cells are in the exponential growth phase at the time of treatment and that seeding density is appropriate.
-
-
Possible Cause 3: Inactive compound. Improper storage or handling may have compromised the activity of this compound.
-
Solution: Refer to the manufacturer's instructions for proper storage and handling. If in doubt, obtain a fresh stock of the compound.
-
Data Presentation
Table 1: In Vitro Activity and Toxicity of this compound
| Parameter | Value | Cell Line/Virus | Reference |
| IC50 (CDK7) | 0.13 nM | In vitro kinase assay | [1][2] |
| EC50 (HCMV) | 24.5 ± 1.3 nM | Primary Human Fibroblasts (HFFs) | [1][6] |
| EC50 (Various Viruses) | 0.02 - 1.21 µM | Various | [1][7] |
| CC50 | 5.22 ± 0.50 µM | Primary Human Fibroblasts (HFFs) | [6][8] |
| GI50 | 4.5 ± 2.5 µM | Primary Human Fibroblasts (HFFs) | [6][8] |
| Concentration for Morphological Cytotoxicity | ≥ 3.3 µM | Primary Human Fibroblasts (HFFs) | [2][6] |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using a Trypan Blue Exclusion Assay
This protocol provides a method to assess cell viability by differentiating between viable cells, which exclude the dye, and non-viable cells, which take it up.[2][6][8]
Materials:
-
This compound stock solution (in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
24-well plates
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will allow for logarithmic growth during the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
Aspirate the medium.
-
Wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to neutralize the trypsin.
-
Transfer the cell suspension to a microcentrifuge tube.
-
-
Staining and Counting:
-
Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture onto a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells.
-
-
Data Analysis: Calculate the percentage of viable cells for each concentration:
-
Percentage Viability = (Number of Viable Cells / Total Number of Cells) x 100
-
Plot the percentage of viability against the this compound concentration to determine the CC50 value.
-
Protocol 2: Assessing Cell Viability with an MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9]
Materials:
-
This compound stock solution (in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with serial dilutions of this compound and a vehicle control as described in Protocol 1.
-
Incubation: Incubate for the desired duration.
-
MTT Addition: Add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the absorbance values of the treated wells to the vehicle control wells.
-
Plot the percentage of cell viability against the this compound concentration to determine the GI50 value.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound as a CDK7 inhibitor.
Caption: General workflow for determining this compound cytotoxicity.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. LDC-4297 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel CDK7 Inhibitor of the Pyrazolotriazine Class Exerts Broad-Spectrum Antiviral Activity at Nanomolar Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. lead-discovery.de [lead-discovery.de]
- 9. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell viability assays | Abcam [abcam.com]
- 11. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Overcoming LDC4297 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the CDK7 inhibitor LDC4297 in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective, non-covalent, ATP-competitive inhibitor of Cyclin-Dependent Kinase 7 (CDK7)[1][2]. CDK7 is a crucial component of the transcription factor IIH (TFIIH) and the CDK-activating kinase (CAK) complex. By inhibiting CDK7, this compound disrupts two key cellular processes:
-
Transcription: CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for transcription initiation. Inhibition of CDK7 leads to a global decrease in transcription, particularly of genes with super-enhancers that are often associated with oncogenic drivers[3].
-
Cell Cycle Progression: As part of the CAK complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression through different phases[3][4]. Inhibition of CDK7 can lead to cell cycle arrest, typically at the G1/S transition[4][5].
Q2: My cancer cell line, previously sensitive to this compound, is now showing resistance. What are the potential mechanisms?
The primary documented mechanism of acquired resistance to this compound is the emergence of a specific point mutation in the CDK7 gene.
-
CDK7 D97N Mutation: A single nucleotide change leading to an aspartate-to-asparagine substitution at position 97 (D97N) in the CDK7 protein has been identified in cancer cell lines with acquired resistance to non-covalent CDK7 inhibitors, including this compound[1][6][7][8]. This mutation reduces the binding affinity of this compound to the ATP-binding pocket of CDK7, thereby rendering the inhibitor less effective[1].
Another potential, though less specifically documented for this compound, mechanism of resistance to kinase inhibitors is:
-
Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein) and ABCG2, can actively pump drugs out of the cell, reducing their intracellular concentration and efficacy. This has been observed as a resistance mechanism for other CDK inhibitors like THZ1[9].
Q3: How can I confirm if my resistant cell line has the CDK7 D97N mutation?
To confirm the presence of the D97N mutation, you will need to sequence the CDK7 gene in your resistant cell line and compare it to the parental, sensitive cell line.
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both sensitive and resistant cell populations.
-
PCR Amplification: Amplify the region of the CDK7 gene spanning codon 97.
-
Sanger Sequencing: Sequence the PCR product and analyze the chromatogram to identify any nucleotide changes at codon 97.
Q4: If the CDK7 D97N mutation is present, are there alternative inhibitors I can use?
Yes. Cell lines harboring the CDK7 D97N mutation remain sensitive to covalent CDK7 inhibitors[1][6]. These inhibitors form an irreversible covalent bond with a cysteine residue near the ATP-binding site of CDK7, making their binding less dependent on the subtle structural changes caused by the D97N mutation.
Examples of covalent CDK7 inhibitors that can overcome resistance mediated by the D97N mutation include:
Q5: My resistant cells do not have the CDK7 D97N mutation. What other troubleshooting steps can I take?
If the D97N mutation is absent, consider investigating other potential resistance mechanisms:
-
Assess ABC Transporter Expression and Function:
-
Quantitative PCR (qPCR): Measure the mRNA levels of genes encoding major drug transporters (e.g., ABCB1, ABCG2) in sensitive versus resistant cells.
-
Western Blotting: Determine the protein levels of these transporters.
-
Functional Assays: Use fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for ABCB1) in a flow cytometry-based efflux assay to measure transporter activity.
-
-
Consider Combination Therapies: Combining this compound with other anti-cancer agents may help overcome resistance. For instance, CDK7 inhibitors have shown synergy with endocrine therapy in breast cancer and with chemotherapy in pancreatic cancer[10][11].
Troubleshooting Guides
Problem 1: Gradual increase in the IC50 of this compound in my cell line over time.
This is a classic sign of developing acquired resistance.
| Possible Cause | Suggested Action |
| Emergence of a resistant subpopulation (e.g., with CDK7 D97N mutation) | 1. Perform single-cell cloning to isolate and characterize resistant clones. 2. Sequence the CDK7 gene from the resistant population and individual clones to check for the D97N mutation. 3. If the mutation is present, switch to a covalent CDK7 inhibitor (e.g., THZ1, SY-1365). |
| Upregulation of drug efflux pumps | 1. Analyze the expression of ABC transporters (e.g., ABCB1, ABCG2) at both mRNA and protein levels. 2. Perform a drug efflux assay. 3. If efflux is increased, consider co-treatment with an ABC transporter inhibitor (e.g., verapamil, although this can have off-target effects and should be used with caution). |
Problem 2: My this compound-resistant cell line is also resistant to other non-covalent CDK7 inhibitors.
This observation strongly suggests a target-specific resistance mechanism.
| Possible Cause | Suggested Action |
| CDK7 D97N mutation | This mutation is known to confer cross-resistance to other non-covalent, ATP-competitive CDK7 inhibitors[1][6]. 1. Confirm the mutation via sequencing. 2. Test the sensitivity of your resistant line to covalent CDK7 inhibitors (e.g., THZ1, SY-1365). |
Data Presentation
Table 1: Representative IC50 Values for this compound and Other CDK7 Inhibitors in Sensitive and Resistant Cancer Cell Lines
| Cell Line | CDK7 Status | This compound IC50 (nM) | Fold Resistance | SY-1365 (covalent) IC50 (nM) | THZ1 (covalent) IC50 (nM) |
| 22Rv1 (Prostate Cancer) | Wild-Type | ~24 | - | Sensitive | Sensitive |
| 22Rv1-SamR | D97N Mutant | ~1080 | 45x | Remains Sensitive | Remains Sensitive |
| MCF7 (Breast Cancer) | Wild-Type | ~20 | - | Sensitive | Sensitive |
| MCF7-CDK7-D97N | D97N Mutant | ~776 | 38.8x | Remains Sensitive | Remains Sensitive |
| Data compiled from[1][6]. |
Experimental Protocols
Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound and other CDK7 inhibitors. Treat the cells with a range of concentrations for 72 hours. Include a vehicle control (e.g., DMSO).
-
Lysis and Luminescence Reading: After the incubation period, add CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the results as percent viability versus drug concentration. Calculate the IC50 value using non-linear regression analysis.
Western Blotting for CDK7 Activity Markers
-
Cell Treatment and Lysis: Treat sensitive and resistant cells with this compound or a covalent inhibitor for a specified time (e.g., 6-24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-RNA Polymerase II CTD (Ser5) and total RNA Polymerase II. Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate.
Sanger Sequencing of the CDK7 Gene
-
DNA Extraction: Isolate genomic DNA from sensitive and resistant cell lines using a commercial kit.
-
PCR Amplification: Design primers to amplify the exon of the CDK7 gene containing codon 97. Perform PCR using a high-fidelity DNA polymerase.
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sequencing Reaction: Set up a Sanger sequencing reaction using the purified PCR product and one of the PCR primers.
-
Analysis: Analyze the sequencing results using appropriate software to identify any base changes at codon 97.
Visualizations
Caption: Mechanism of this compound action and resistance via the CDK7 D97N mutation.
Caption: Troubleshooting workflow for this compound resistance in cancer cell lines.
References
- 1. Resistance to CDK7 inhibitors directed by acquired mutation of a conserved residue in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Irreversible covalent CDK7 inhibitor exhibits potent occupancy, antitumor activity in vivo | BioWorld [bioworld.com]
- 4. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 5. library.plu.edu [library.plu.edu]
- 6. embopress.org [embopress.org]
- 7. Resistance to CDK7 inhibitors directed by acquired mutation of a conserved residue in cancer cells [spiral.imperial.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. CDK7 inhibition augments response to multidrug chemotherapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in LDC4297 experiments
Welcome to the technical support center for LDC4297 experiments. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered when working with this selective CDK7 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and highly selective, reversible ATP-competitive inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] CDK7 is a key regulator of two fundamental cellular processes: cell cycle progression and transcription.[3][4]
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Transcriptional Regulation: As part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at serine 5 and serine 7 residues. This action is crucial for transcription initiation. This compound inhibits this phosphorylation, leading to a global reduction in mRNA synthesis.[5]
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Cell Cycle Control: CDK7 acts as a CDK-activating kinase (CAK) by phosphorylating the T-loop of cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6, which is essential for their activation.[4][6] By inhibiting CDK7, this compound prevents the activation of these downstream CDKs, leading to cell cycle arrest, typically at the G1/S and G2/M checkpoints.[5]
Q2: What are the typical effective concentrations of this compound in cell-based assays?
The effective concentration of this compound can vary significantly depending on the cell type and the specific assay.
-
In vitro Kinase Inhibition: this compound exhibits a very high affinity for CDK7, with a reported IC50 value of approximately 0.13 nM.[1][2][7]
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Antiviral Activity: In antiviral assays, for example against human cytomegalovirus (HCMV), the EC50 is in the nanomolar range, around 24.5 nM.[1][7][8]
-
Antiproliferative Activity: The growth inhibition (GI50) in non-cancerous primary human fibroblasts is in the micromolar range (approximately 4.5 µM), indicating a window for selective anticancer activity.[1][7][8] In sensitive cancer cell lines, cytotoxic effects can be observed at much lower, nanomolar concentrations.[2][9]
Q3: How stable is this compound in solution?
For stock solutions, it is recommended to store this compound at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Repeated freeze-thaw cycles should be avoided.
Troubleshooting Guide
Issue 1: Inconsistent or No Effect on Cell Viability
Possible Cause 1: Cell Line-Specific Sensitivity
Not all cell lines respond to this compound uniformly. Pancreatic ductal adenocarcinoma (PDAC) cell lines, for instance, show varied sensitivity that does not always correlate with the general inhibition of transcription or CDK T-loop phosphorylation.[10][11][12] This suggests that the ultimate effect on cell viability is influenced by the specific genetic background and downstream cellular programming of the cell line.
-
Recommendation:
-
Perform a dose-response curve across a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the IC50 for your specific cell line.
-
Consider that some cell lines may be inherently resistant.
-
Possible Cause 2: Acquired Resistance
Prolonged exposure to this compound can lead to acquired resistance. A known mechanism is the mutation of the aspartate residue at position 97 to asparagine (D97N) in the CDK7 protein.[13] This mutation reduces the binding affinity of non-covalent inhibitors like this compound.[13]
-
Recommendation:
-
If you observe a gradual loss of efficacy, consider sequencing the CDK7 gene in your resistant cell population to check for mutations.
-
Interestingly, cells resistant to reversible inhibitors like this compound may retain sensitivity to covalent CDK7 inhibitors such as THZ1 or SY-1365.[13]
-
Possible Cause 3: Drug Inactivity
Improper storage or handling can lead to the degradation of the compound.
-
Recommendation:
-
Ensure that the compound has been stored correctly and prepare fresh dilutions from a new stock for your experiments.
-
Issue 2: Unexpected Off-Target Effects
Possible Cause: High Concentrations
While this compound is highly selective for CDK7, using concentrations significantly above the effective range can lead to off-target effects.[6]
-
Recommendation:
-
Use the lowest concentration of this compound that achieves the desired biological effect in your experimental system.
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Correlate phenotypic observations with direct target engagement markers, such as reduced phosphorylation of RNAPII CTD Ser5/7 or CDK T-loops, to ensure the observed effects are on-target.
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Issue 3: Discrepancy Between Inhibition of Transcription and Cell Death
Possible Cause 1: Delayed Apoptotic Response
The transcriptional inhibition by this compound is rapid, with effects on nascent RNA synthesis seen within minutes.[5] However, the subsequent induction of apoptosis may take longer to manifest.
-
Recommendation:
-
Perform time-course experiments to monitor both transcriptional inhibition (e.g., by measuring nascent RNA levels) and apoptosis (e.g., using Annexin V staining or caspase cleavage assays) at various time points (e.g., 6, 12, 24, 48 hours).
-
Possible Cause 2: Activation of Compensatory Pathways
Prolonged, limited inhibition of CDK7 can lead to the activation of compensatory signaling pathways, such as the NF-κB and TGFβ pathways, which can promote cell survival.[10]
-
Recommendation:
-
Investigate the activation status of known survival pathways in your experimental system upon this compound treatment using techniques like western blotting or reporter assays.
-
Possible Cause 3: Lack of Rapid p53 Activation
Unlike some other transcription-blocking agents, this compound does not induce a rapid p53-mediated stress response.[5] A delayed activation of p53 might occur after prolonged treatment.[14]
-
Recommendation:
-
If your hypothesis relies on p53 activation, assess p53 phosphorylation and stabilization at later time points (e.g., 24 hours or more).
-
Data Summary Tables
Table 1: In Vitro Potency of this compound
| Target/Process | Metric | Value | Reference(s) |
| CDK7 Kinase Activity | IC50 | 0.13 ± 0.06 nM | [2] |
| Other CDKs (CDK1, 2, 4, 6, 9) | IC50 | 10 nM - 10,000 nM | [2] |
| HCMV Replication in HFFs | EC50 | 24.5 ± 1.3 nM | [8][9] |
| HFF Proliferation | GI50 | 4.5 ± 2.5 µM | [8][9] |
Table 2: Antiviral Spectrum of this compound
| Virus Family | Example Viruses | EC50 Range (µM) | Reference(s) |
| Herpesviridae | HCMV, HSV-1, VZV | 0.02 - 1.21 | [1][7] |
| Adenoviridae | HAdV-2 | 0.25 | [1][7] |
| Poxviridae | Vaccinia virus | 0.77 | [1][7] |
| Retroviridae | HIV-1 | 1.04 - 1.13 | [1][7] |
| Orthomyxoviridae | Influenza A virus | 0.99 | [1][7] |
Experimental Protocols
Protocol 1: Western Blot Analysis of RNAPII and CDK Phosphorylation
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Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or DMSO (vehicle control) for the specified duration (e.g., 3-12 hours for CDK T-loop phosphorylation, 24 hours for RNAPII phosphorylation).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-RNAPII CTD (Ser5)
-
Phospho-RNAPII CTD (Ser7)
-
Total RNAPII
-
Phospho-CDK1 (Thr161)
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Phospho-CDK2 (Thr160)
-
Total CDK1/CDK2
-
GAPDH or β-actin (as a loading control)
-
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
Visualizations
Caption: Mechanism of action of this compound, a dual inhibitor of transcription and cell cycle progression.
Caption: Troubleshooting workflow for interpreting low efficacy of this compound in cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. LDC-4297 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Novel CDK7 Inhibitor of the Pyrazolotriazine Class Exerts Broad-Spectrum Antiviral Activity at Nanomolar Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lead-discovery.de [lead-discovery.de]
- 10. mdpi.com [mdpi.com]
- 11. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Resistance to CDK7 inhibitors directed by acquired mutation of a conserved residue in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
LDC4297 stability in different cell culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and use of LDC4297 in different cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective, reversible inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] CDK7 is a crucial enzyme that plays a dual role in regulating both the cell cycle and transcription.[3][4][5] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, to drive cell cycle progression.[3][6] Additionally, as part of the transcription factor IIH (TFIIH), CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II, which is essential for the initiation and elongation of transcription.[4][6] By inhibiting CDK7, this compound can lead to cell cycle arrest and suppression of gene transcription, which is particularly effective in cancer cells that are highly dependent on transcriptional regulation.[7]
Q2: In which solvents can I dissolve this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
Q3: What is the recommended concentration of this compound to use in cell culture experiments?
The effective concentration of this compound can vary significantly depending on the cell line and the experimental endpoint. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific model. Published studies have shown biological activity in the low nanomolar to micromolar range. For example, in some pancreatic cancer cell lines, effects on viability were observed at concentrations as low as 0.05 µM.
Q4: How stable is this compound in aqueous solutions and cell culture media?
Q5: Should I be concerned about off-target effects with this compound?
This compound has been demonstrated to be a highly selective inhibitor for CDK7. However, as with any small molecule inhibitor, the potential for off-target effects, especially at higher concentrations, should be considered. It is crucial to include appropriate controls in your experiments to validate that the observed phenotype is a direct result of CDK7 inhibition.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no observable effect of this compound | Compound Instability: this compound may be degrading in the cell culture medium over the course of the experiment. | Perform a stability assay to determine the half-life of this compound in your specific medium and under your experimental conditions. Consider replenishing the medium with fresh this compound at appropriate intervals if stability is an issue. |
| Incorrect Concentration: The concentration of this compound may be too low to elicit a response in your cell line. | Perform a dose-response experiment to determine the optimal effective concentration for your specific cell line. | |
| Cell Line Resistance: The cell line may have intrinsic or acquired resistance to CDK7 inhibition. | Consider using a different cell line or exploring combination therapies. | |
| Improper Storage: The this compound stock solution may have degraded due to improper storage. | Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. | |
| High levels of cell death or toxicity | Concentration Too High: The concentration of this compound may be cytotoxic to the cells. | Perform a viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration and use a lower, non-toxic concentration for your experiments. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of DMSO in the cell culture medium is below a toxic level (typically ≤ 0.5%). Include a vehicle control (medium with the same concentration of DMSO) in your experiments. | |
| Variability between experiments | Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect the cellular response to the inhibitor. | Standardize your cell culture protocols, including seeding density, passage number, and media preparation. |
| Inconsistent Compound Handling: Differences in the preparation and addition of this compound can lead to variability. | Prepare fresh dilutions of this compound from the stock solution for each experiment and ensure thorough mixing when adding it to the culture medium. |
Data Presentation: this compound Stability
As specific stability data for this compound in different cell culture media is not publicly available, the following table is provided as a template for researchers to record their own experimental findings.
| Cell Culture Medium | Temperature (°C) | Incubation Time (hours) | Initial Concentration (µM) | Remaining this compound (%) | Calculated Half-life (hours) |
| DMEM | 37 | 0 | 1 | 100 | |
| 6 | 1 | ||||
| 12 | 1 | ||||
| 24 | 1 | ||||
| 48 | 1 | ||||
| RPMI-1640 | 37 | 0 | 1 | 100 | |
| 6 | 1 | ||||
| 12 | 1 | ||||
| 24 | 1 | ||||
| 48 | 1 | ||||
| User-defined Medium 1 | 0 | 100 | |||
| User-defined Medium 2 | 0 | 100 | |||
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
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This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented with serum as required
-
Incubator (37°C, 5% CO2)
-
HPLC-MS system
-
Appropriate HPLC column (e.g., C18)
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Acetonitrile (ACN), HPLC grade
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Formic acid, HPLC grade
-
Water, HPLC grade
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Microcentrifuge tubes
Procedure:
-
Prepare this compound Solution: Prepare a stock solution of this compound in DMSO. Spike the cell culture medium with this compound to the desired final concentration (e.g., 1 µM).
-
Incubation: Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48 hours). Incubate the tubes at 37°C in a cell culture incubator.
-
Sample Collection: At each designated time point, remove one tube from the incubator.
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Protein Precipitation: To stop any potential enzymatic degradation and prepare the sample for analysis, add 3 volumes of ice-cold acetonitrile to the medium sample. Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
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Sample Transfer: Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.
-
HPLC-MS Analysis: Analyze the samples using a validated HPLC-MS method to quantify the concentration of this compound. The mobile phases will typically consist of water and acetonitrile with a small percentage of formic acid.
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Data Analysis: Plot the concentration of this compound versus time. Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point. Determine the half-life (t½) of the compound in the medium.
Mandatory Visualizations
Signaling Pathways
Caption: this compound inhibits CDK7, affecting both cell cycle and transcription.
Experimental Workflow
Caption: Workflow for assessing this compound stability in cell culture media.
References
- 1. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]
LDC4297 Technical Support Center: Troubleshooting Insolubility in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with the selective CDK7 inhibitor, LDC4297, in aqueous solutions. The following information is designed to address common issues and provide clear protocols for your experiments.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous buffer/cell culture medium. Why is this happening and what can I do?
This is a common issue for hydrophobic small molecules like this compound. While soluble in organic solvents like DMSO, its solubility in water is very low.[1] When a concentrated DMSO stock is diluted into an aqueous solution, the DMSO is diluted, and this compound can no longer stay in solution, causing it to precipitate.
Troubleshooting Steps:
-
Serial Dilution in DMSO: Before adding this compound to your aqueous medium, perform serial dilutions of your concentrated stock in 100% DMSO to get closer to your final desired concentration. Then, add this less concentrated DMSO stock to your aqueous buffer. This minimizes the localized concentration of this compound upon dilution.
-
Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxicity. Aim to keep the final DMSO concentration in your experiment as high as is tolerable for your system, as this will help maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experimental design.
-
Slow Addition and Mixing: Add the this compound DMSO stock to the aqueous solution slowly while vortexing or stirring to promote rapid mixing and prevent localized high concentrations that can lead to precipitation.
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Sonication/Heating: If precipitation still occurs, you can try sonicating the solution in an ultrasonic bath or gently warming it to 37°C to aid dissolution.[2][3] However, be cautious with heating as it could potentially degrade the compound over time.
-
Use of this compound Hydrochloride: Consider using the hydrochloride salt form of this compound.[3][4] Salt forms of compounds often exhibit improved aqueous solubility.
Q2: What is the best way to prepare a stock solution of this compound?
This compound is readily soluble in DMSO and Ethanol.[1] For most biological experiments, preparing a high-concentration stock solution in anhydrous (dry) DMSO is recommended.
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Weigh out the desired amount of this compound powder.
-
Calculate the required volume of DMSO based on the molecular weight of this compound (432.52 g/mol ).
-
Add the calculated volume of fresh, anhydrous DMSO to the powder.
-
Vortex or sonicate until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q3: How should I store my this compound solutions?
-
Powder: Store the solid compound at -20°C.
-
DMSO Stock Solutions: Aliquot and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5] Avoid repeated freeze-thaw cycles.
Q4: I need to use this compound in an animal study. How do I prepare a formulation for in vivo administration?
Direct injection of a DMSO solution is often not feasible due to toxicity. This compound is insoluble in water, so a specific formulation is required.[1] Below are some recommended formulations for oral administration. It is recommended to prepare these formulations fresh on the day of use.
In Vivo Formulation Protocols:
| Formulation Components | Protocol | Solubility |
| DMSO, PEG300, Tween-80, Saline | Add each solvent one by one in the following order: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. | ≥ 2.5 mg/mL |
| DMSO, SBE-β-CD, Saline | Add each solvent one by one: 10% DMSO, 90% (20% SBE-β-CD in Saline). | ≥ 2.5 mg/mL |
| DMSO, Corn oil | Add 10% DMSO to 90% corn oil. | - |
Note: These protocols have been suggested by suppliers. You may need to optimize them for your specific experimental needs.
Quantitative Data Summary
The following table summarizes the known solubility of this compound and its hydrochloride salt in various solvents.
| Compound | Solvent | Solubility |
| This compound | DMSO | ≥ 60 mg/mL (138.72 mM)[5] |
| This compound | DMSO | 86 mg/mL (198.83 mM)[1] |
| This compound | Ethanol | 86 mg/mL[1] |
| This compound | Water | Insoluble[1] |
| This compound Hydrochloride | DMSO | 80 mg/mL (170.58 mM)[3] |
| This compound Hydrochloride | DMSO | 100 mg/mL (213.23 mM)[4] |
Signaling Pathway and Experimental Workflows
This compound Mechanism of Action
This compound is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[5] CDK7 is a key component of the transcription factor TFIIH and also acts as a CDK-activating kinase (CAK), phosphorylating other CDKs like CDK1 and CDK2 to regulate the cell cycle. By inhibiting CDK7, this compound disrupts both transcription and cell cycle progression.
Caption: this compound inhibits CDK7, blocking transcription and cell cycle progression.
Experimental Workflow for Solubilizing this compound
This workflow outlines the recommended steps for preparing this compound for in vitro cell-based assays.
References
Cell line-specific sensitivity to LDC4297 treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using LDC4297, a selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective, ATP-competitive, and reversible inhibitor of CDK7.[1][2] CDK7 is a critical kinase that plays a dual role in regulating both the cell cycle and transcription.[3][4] By inhibiting CDK7, this compound interferes with two key cellular processes:
-
Transcriptional Regulation: CDK7 is a component of the general transcription factor TFIIH and is responsible for phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 5 and Serine 7.[1][5] This phosphorylation is essential for transcription initiation and elongation. This compound treatment leads to a reduction in RNAPII phosphorylation, causing altered gene expression.[1] Genes with short mRNA half-lives, such as the oncogene MYC, are particularly sensitive to this inhibition.[1]
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Cell Cycle Control: CDK7 acts as a CDK-activating kinase (CAK) by phosphorylating and activating other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[5][6] Inhibition of CDK7 by this compound can, therefore, lead to cell cycle arrest, typically at the G1/S and G2/M checkpoints.[1]
Q2: In which cell lines is this compound expected to be most effective?
A2: The sensitivity to this compound is cell line-specific and often correlates with the cell's dependence on transcriptional programs regulated by CDK7. Generally, cancer cells with high transcriptional activity or addiction to certain oncogenes like MYC are more sensitive.
-
Highly Sensitive: Pancreatic cancer cell lines such as Panc89, PT45, and BxPc3 have demonstrated high sensitivity.[4][6]
-
Moderately Sensitive: The pancreatic cancer cell line Mia-Paca2 shows intermediate to good sensitivity.[4][6] Breast cancer cell lines like MCF-7 have also been shown to be sensitive.[7]
-
Less Sensitive: Other pancreatic cancer cell lines, including Panc1, Capan1, Capan2, AsPc1, and A8184, have been reported to be less sensitive.[6]
This compound also exhibits potent antiviral activity, particularly against Human Cytomegalovirus (HCMV) in primary human fibroblasts (HFFs).[8][9]
Q3: Are there any known resistance mechanisms to this compound?
A3: Yes, acquired resistance to non-covalent CDK7 inhibitors like this compound has been observed. A specific mutation, D97N, in the ATP-binding pocket of CDK7 has been identified in prostate cancer cell lines (22Rv1) that confers resistance to this compound.[10] Interestingly, these resistant cells remain sensitive to covalent CDK7 inhibitors.[10]
Troubleshooting Guide
Issue 1: I am not observing the expected level of cytotoxicity or growth inhibition in my cell line.
-
Possible Cause 1: Cell Line-Specific Sensitivity.
-
Recommendation: As detailed in the FAQs, sensitivity to this compound is highly variable among different cell lines.[4][6] Refer to the tables below to see if your cell line has been previously characterized. If your cell line is not listed, it may be intrinsically less sensitive to CDK7 inhibition. Consider performing a dose-response curve over a broad range of concentrations (e.g., 1 nM to 10 µM) to determine the IC50 for your specific cell line.
-
-
Possible Cause 2: Suboptimal Drug Concentration or Treatment Duration.
-
Recommendation: Ensure you are using an appropriate concentration and duration of treatment. For some cell lines, effects on cell viability may only be apparent after prolonged exposure (e.g., 72 hours or longer).[6] We recommend a time-course experiment to determine the optimal treatment duration.
-
-
Possible Cause 3: Drug Inactivity.
-
Recommendation: Ensure proper storage and handling of the this compound compound to maintain its activity. If you suspect the compound has degraded, use a fresh stock. To verify the activity of your this compound stock, you can perform a Western blot to check for the inhibition of RNAPII CTD phosphorylation (Ser5) in a sensitive cell line like Panc89.
-
Issue 2: I am not seeing a decrease in the phosphorylation of CDK7 target proteins (e.g., RNAPII CTD Ser5-P, CDK1-P, CDK2-P).
-
Possible Cause 1: Insufficient Treatment Time.
-
Recommendation: The kinetics of dephosphorylation can vary for different CDK7 substrates. Inhibition of RNAPII Ser5 phosphorylation can be detected within minutes to a few hours of treatment.[1] However, a reduction in the phosphorylation of other CDKs, like CDK1, may require longer exposure times.[6] Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal time point for observing the desired effect.
-
-
Possible Cause 2: Antibody Quality.
-
Recommendation: Ensure that the primary antibodies you are using for Western blotting are specific and of high quality. We recommend validating your antibodies with positive and negative controls.
-
-
Possible Cause 3: Cell Line Resistance.
-
Recommendation: If you are working with a cell line that has developed resistance, such as those with the CDK7 D97N mutation, you may not observe a significant decrease in target phosphorylation with this compound.[10]
-
Issue 3: I am observing unexpected off-target effects.
-
Possible Cause 1: High Drug Concentration.
-
Recommendation: this compound is highly selective for CDK7.[8][11] However, at very high concentrations, off-target effects can occur. We recommend using the lowest effective concentration that achieves the desired biological outcome in your experiments. Perform a careful dose-response analysis to identify the optimal concentration range.
-
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) | Notes |
| CDK7 | 0.13 | Highly potent and selective.[9][11] |
| Other CDKs | 10 - 10,000 | Demonstrates high selectivity for CDK7 over other cyclin-dependent kinases.[11] |
Table 2: Cell Line-Specific Sensitivity to this compound (Pancreatic Ductal Adenocarcinoma)
| Cell Line | Sensitivity Level | Notes |
| Panc89 | Good Responder | Significant reduction in viability at concentrations as low as 0.05 µM.[6] |
| PT45 | Good Responder | Similar sensitivity profile to Panc89.[6] |
| BxPc3 | Good Responder | Effective at reducing viability at low concentrations.[6] |
| Mia-Paca2 | Intermediate to Good | Reduced response at concentrations below 0.1 µM.[6] |
| Panc1 | Less Sensitive | Higher concentrations are required to see a significant effect.[6] |
| Capan1 | Less Sensitive | Shows lower sensitivity to CDK7 inhibition.[6] |
| Capan2 | Less Sensitive | Similar to Capan1 in its response.[6] |
| AsPc1 | Less Sensitive | Requires higher doses for growth inhibition.[6] |
| A8184 | Lowest Sensitivity | Displays the lowest sensitivity among the tested PDAC lines.[6] |
Table 3: Antiviral Activity of this compound
| Virus | Host Cell | EC50 (nM) | Notes |
| Human Cytomegalovirus (HCMV) | Primary Human Fibroblasts (HFFs) | 24.5 | Potent inhibition of viral replication.[8][9] |
Experimental Protocols
1. Cell Viability Assay (ATP-Based)
This protocol is adapted from studies on pancreatic cancer cell lines.[6]
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
This compound Treatment: The next day, treat the cells with a serial dilution of this compound. Include a DMSO-treated control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
ATP Measurement: Use a commercial ATP-based cell viability assay kit (e.g., CellTiter-Glo®). Add the reagent to each well according to the manufacturer's instructions.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the DMSO control to determine the percentage of viable cells. Plot the results to determine the IC50 value.
2. Western Blotting for Phosphorylated Proteins
This protocol is a general guideline for detecting changes in protein phosphorylation upon this compound treatment.[1][6]
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Cell Treatment and Lysis: Treat cells with this compound at the desired concentration and for the appropriate duration. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-RNAPII Ser5, anti-phospho-CDK1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against the total protein to confirm equal loading.
3. Apoptosis Assay (Annexin V Staining)
This protocol is based on standard methods for detecting apoptosis by flow cytometry.[1][7][12]
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
4. In Vitro Kinase Assay (Radiometric)
This protocol is a general outline for assessing the direct inhibitory effect of this compound on CDK7 kinase activity.[8][13]
-
Reaction Setup: Prepare a reaction mixture containing assay buffer, [γ-33P]ATP, the CDK7 enzyme, and its substrate.
-
Inhibitor Addition: Add this compound at various concentrations to the reaction mixture. Include a DMSO control.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stopping the Reaction: Stop the reaction by adding a stop solution or by spotting the mixture onto a filter membrane.
-
Washing: Wash the filter membrane to remove unincorporated [γ-33P]ATP.
-
Scintillation Counting: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control to determine the IC50 value of this compound.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for assessing this compound effects.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LDC-4297 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | p53–GSDME Elevation: A Path for CDK7 Inhibition to Suppress Breast Cancer Cell Survival [frontiersin.org]
- 8. A Novel CDK7 Inhibitor of the Pyrazolotriazine Class Exerts Broad-Spectrum Antiviral Activity at Nanomolar Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Resistance to CDK7 inhibitors directed by acquired mutation of a conserved residue in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lead-discovery.de [lead-discovery.de]
LDC4297 Technical Support Center: Navigating Experimental Variability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing variability in experimental outcomes with LDC4297, a potent and selective CDK7 inhibitor. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to ensure the robustness and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, selective, and reversible ATP-competitive inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] CDK7 is a key regulator of both transcription and cell cycle progression.[3][2] By inhibiting CDK7, this compound can lead to cell cycle arrest and apoptosis in cancer cells and exhibits broad-spectrum antiviral activity.[3][4]
Q2: What are the known off-target effects of this compound?
A2: this compound has been shown to be highly selective for CDK7. In vitro kinase assays have demonstrated its high selectivity against a large panel of other kinases.[2] However, at higher concentrations, some activity against other CDKs, such as CDK2 and CDK1, has been observed, although with significantly lower potency compared to CDK7.
Q3: How should this compound be stored?
A3: For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C. Stock solutions in DMSO can be stored at -80°C for up to six months and at -20°C for one month.[5] It is advisable to prepare fresh working solutions from the stock for each experiment to ensure compound integrity.
Q4: What is the solubility of this compound?
A4: this compound is soluble in DMSO (≥ 60 mg/mL).[5] It is important to use fresh, anhydrous DMSO, as the compound's solubility can be affected by moisture. For in vivo studies, specific formulations using co-solvents like PEG300 and Tween 80 may be required.
Troubleshooting Guides
Inconsistent IC50/EC50 Values in Cell-Based Assays
Q: My IC50/EC50 values for this compound vary significantly between experiments. What could be the cause?
A: Variability in IC50/EC50 values is a common issue and can stem from several factors:
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Cell Line Specificity: Different cell lines exhibit varying sensitivity to this compound. This can be due to differences in their genetic background, proliferation rates, and expression levels of key cell cycle and transcriptional regulators.[2][6] It is crucial to characterize the response of each specific cell line.
-
Cell Health and Passage Number: Ensure that cells are healthy, in the logarithmic growth phase, and within a consistent and low passage number range. Senescent or unhealthy cells can show altered sensitivity to cytotoxic agents.
-
Seeding Density: Inconsistent cell seeding density can lead to variability in the final readout of viability or proliferation assays. Optimize and strictly control the number of cells seeded per well.
-
Compound Stability and Handling: this compound, like any small molecule, can degrade over time, especially when in solution. Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Assay-Specific Variability: The choice of viability assay (e.g., MTT, CellTiter-Glo, trypan blue) can influence the outcome. Some assays may be more prone to interference from the compound or cell debris. Ensure the chosen assay is linear within the range of cell numbers used.
Unexpected Cell Cycle Arrest Profile
Q: I am not observing the expected G1 or G2/M arrest, or the effect is very weak. What should I check?
A: The cell cycle effects of this compound can be cell-type dependent and require careful optimization of experimental conditions:[7]
-
Time Dependence: The induction of cell cycle arrest by this compound can be time-dependent. A strong G2/M delay in some cell lines, for instance, was only observed after 60 hours of treatment.[7] Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.
-
Concentration: The concentration of this compound will dictate the cellular response. A full dose-response curve is recommended to identify concentrations that induce cell cycle arrest versus those that lead to widespread apoptosis, which can obscure cell cycle profiles.
-
Cell Synchronization: For a more pronounced and uniform cell cycle arrest, consider synchronizing the cells before adding this compound.
-
Flow Cytometry Staining and Analysis: Ensure proper cell fixation and permeabilization for uniform DNA staining. Use software that can accurately model the cell cycle phases. High coefficients of variation (CVs) for the G0/G1 peak can indicate poor staining or instrument setup.
Low or No Apoptosis Induction
Q: I am not detecting a significant increase in apoptosis after this compound treatment. What could be the reason?
A: The apoptotic response to this compound can also be cell-type specific and requires careful experimental design:[8][7]
-
Time and Dose: Apoptosis is a downstream event of cell cycle arrest and transcriptional inhibition. It may require longer incubation times and specific concentrations of this compound to become apparent. A time-course and dose-response experiment is recommended.
-
Apoptosis Assay Selection: Different apoptosis assays measure different events (e.g., Annexin V for early apoptosis, caspase activity, DNA fragmentation). The kinetics of these events can vary. Consider using a combination of assays to get a comprehensive picture.
-
Cell Confluency: Overly confluent cells can sometimes be more resistant to apoptosis. Ensure cells are seeded at a density that allows for growth during the experiment without reaching confluency.
-
p53 Status: The antitumor effects of CDK7 inhibition can be, in part, p53-dependent.[9] The p53 status of your cell line may influence its apoptotic response to this compound.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Cell Line/System | Reference |
| CDK7 | 0.13 | In vitro kinase assay | [1][5] |
| CDK2 | 6.4 | In vitro kinase assay | |
| CDK1 | 53.7 | In vitro kinase assay | |
| CDK9 | 1710 | In vitro kinase assay |
Table 2: Antiviral Activity of this compound
| Virus | EC50 (nM) | Cell Line | Reference |
| Human Cytomegalovirus (HCMV) | 24.5 ± 1.3 | Human Foreskin Fibroblasts (HFF) | [3][4] |
| Herpes Simplex Virus 1 (HSV-1) | 20 | HFF | [5] |
| Varicella-Zoster Virus (VZV) | 60 | HFF | [5] |
| Herpes Simplex Virus 2 (HSV-2) | 270 | HFF | [5] |
| Epstein-Barr Virus (EBV) | 1210 | HFF | [5] |
Table 3: Anti-proliferative Activity of this compound
| Cell Line | GI50 (µM) | Cell Type | Reference |
| Human Foreskin Fibroblasts (HFF) | 4.5 ± 2.5 | Primary Fibroblasts | [3] |
| Panc89, PT45, BxPc3 | < 0.05 | Pancreatic Ductal Adenocarcinoma | [2] |
| Mia-Paca2 | Intermediate | Pancreatic Ductal Adenocarcinoma | [2] |
| Panc1, Capan1, Capan2, AsPc1, A8184 | Less Sensitive | Pancreatic Ductal Adenocarcinoma | [2] |
Table 4: In Vivo Pharmacokinetics of this compound in CD1 Mice (100 mg/kg, oral administration)
| Parameter | Value | Unit | Reference |
| Tmax | 0.5 | hours | [1][5] |
| Cmax | 1,297.6 | ng/mL | [1][5] |
| t1/2z | 1.6 | hours | [1][5] |
| Bioavailability | 97.7 | % | [1][5] |
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel CDK7 Inhibitor of the Pyrazolotriazine Class Exerts Broad-Spectrum Antiviral Activity at Nanomolar Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel CDK7 inhibitor of the Pyrazolotriazine class exerts broad-spectrum antiviral activity at nanomolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | p53–GSDME Elevation: A Path for CDK7 Inhibition to Suppress Breast Cancer Cell Survival [frontiersin.org]
- 9. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Potential for LDC4297 degradation and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of LDC4297, a potent and selective CDK7 inhibitor. Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound powder?
A1: this compound powder should be stored at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[1] It is crucial to keep the container tightly sealed to protect it from moisture.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO, DMF, and Ethanol.[2] For stock solutions, it is recommended to use anhydrous, high-quality DMSO.[3] Stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can contribute to degradation.[3] Store these aliquots at -80°C for up to one year or at -20°C for up to one month.[1][3]
Q3: Can I store my this compound stock solution at -20°C for longer than one month?
A3: While some suppliers suggest storage at -20°C for up to 6 months[4], the more conservative recommendation is for one month to ensure optimal activity.[1][3] For longer-term storage of solutions, -80°C is the preferred temperature.
Q4: Is this compound sensitive to light?
Q5: What is the stability of this compound in aqueous solutions or cell culture media?
A5: Working solutions of this compound prepared in aqueous buffers or cell culture media should be used immediately.[3] The stability of the compound in aqueous environments over extended periods has not been extensively characterized, and hydrolysis or other forms of degradation may occur.
Troubleshooting Guide
Issue 1: I am observing lower than expected activity of this compound in my experiments.
This could be due to several factors related to compound degradation. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for reduced this compound activity.
Issue 2: I see precipitation in my this compound stock solution upon thawing.
Precipitation can occur if the compound concentration exceeds its solubility at a lower temperature or if the solvent has absorbed water.
-
Action: Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound. If precipitation persists, it may indicate solvent issues or degradation. It is advisable to prepare a fresh stock solution using new, anhydrous DMSO.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Powder | -20°C | Up to 3 years[3] | Keep tightly sealed, protected from moisture and light. |
| 4°C | Up to 2 years[1] | For shorter-term storage. | |
| In Solvent (DMSO) | -80°C | Up to 1 year[3] | Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month[1][3] | Use fresh, anhydrous DMSO. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Using a calibrated pipette, add the required volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex the vial until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of Working Solutions for In Vitro Experiments
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Further dilute the stock solution in the appropriate cell culture medium or assay buffer to the final desired concentration.
-
Ensure thorough mixing before adding to the experimental setup.
-
Prepare working solutions fresh for each experiment and do not store them for later use.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the CDK7 component of the CAK complex.
Caption: Experimental workflow to validate this compound activity.
References
Validation & Comparative
A Comparative Guide to CDK7 Inhibitors: LDC4297, THZ1, and SY-1365
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biochemical and cellular performance of three prominent Cyclin-Dependent Kinase 7 (CDK7) inhibitors: LDC4297, THZ1, and SY-1365. The information is compiled from various experimental sources to assist researchers in making informed decisions for their drug discovery and development programs.
Introduction to CDK7 Inhibition
Cyclin-Dependent Kinase 7 (CDK7) is a crucial enzyme that plays a dual role in regulating the cell cycle and transcription.[1] As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step for transcription initiation and elongation.[2][3] Due to its central role in these fundamental cellular processes, CDK7 has emerged as a promising therapeutic target in oncology.
This guide focuses on a comparative analysis of three key CDK7 inhibitors:
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This compound: A non-covalent, ATP-competitive inhibitor of CDK7.[4]
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THZ1: A covalent inhibitor that targets a cysteine residue outside the canonical kinase domain of CDK7.[5][6]
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SY-1365 (Mevociclib): A potent and selective covalent inhibitor of CDK7 that has entered clinical trials.[7][8]
Comparative Performance Data
The following tables summarize the quantitative data on the potency and selectivity of this compound, THZ1, and SY-1365 against CDK7 and other kinases.
Table 1: In Vitro Potency Against CDK7
| Inhibitor | Mechanism of Action | IC50 / Kᵢ against CDK7 | Source(s) |
| This compound | Non-covalent | IC50: 0.13 nM | [9] |
| THZ1 | Covalent | IC50: 3.2 nM | [5][6][10] |
| SY-1365 | Covalent | Kᵢ: 17.4 nM, IC50: 20 nM | [10] |
Table 2: Kinase Selectivity Profile
This table presents the inhibitory activity against a panel of selected kinases to highlight the selectivity of each compound. Data is compiled from multiple sources and experimental conditions may vary.
| Kinase | This compound (% Inhibition @ 1µM or IC50) | THZ1 (KiNativ % inhibition @ 1µM) | SY-1365 (KINOMEscan % Control @ 1µM) |
| CDK7 | 2% control @ 1µM [11] | >90% [12] | 0.25% [13] |
| CDK1 | IC50: 54 nM[14] | - | - |
| CDK2 | IC50: 6 nM[14] | - | >2 µM (IC50)[15] |
| CDK5 | 10% control @ 1µM[11] | - | - |
| CDK9 | - | - | >2 µM (IC50)[15] |
| CDK12 | - | Potent inhibition[16][17] | >2 µM (IC50)[15] |
| CDK13 | - | Potent inhibition[16] | - |
| JNK1 | - | >75%[12] | 2.8%[13] |
| JNK2 | - | >75%[12] | 3.0%[13] |
| JNK3 | - | >75%[12] | 2.7%[13] |
| DYRK1B | - | - | 2.6%[13] |
| RSK4 | - | - | 2.0%[13] |
Note: The data in this table is aggregated from different studies and methodologies (e.g., % inhibition, IC50, % control). Direct comparison should be made with caution. Please refer to the cited sources for detailed experimental conditions.
Experimental Protocols
In Vitro CDK7 Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol is adapted from a general TR-FRET kinase assay optimized for CDK7.[18]
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
CDK7/9tide substrate
-
ATP
-
Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Kinase Quench Buffer (EDTA)
-
Eu-anti-ADP antibody
-
ADP Tracer (Alexa Fluor® 647 labeled)
-
TR-FRET Dilution Buffer
-
Test inhibitors (this compound, THZ1, SY-1365)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors in DMSO. Further dilute in Kinase Reaction Buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted inhibitor solution to the wells of a 384-well plate.
-
Add 2.5 µL of the CDK7/Cyclin H/MAT1 enzyme solution (at 4x the final desired concentration) to each well.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mix (containing CDK7/9tide and ATP at 2x the final concentration) to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the reaction by adding 5 µL of Kinase Quench Buffer containing Eu-anti-ADP antibody and ADP Tracer.
-
Incubate the plate at room temperature for 60 minutes to allow for the development of the TR-FRET signal.
-
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 values.
Cell Viability Assay (MTS Assay)
This protocol is a standard method for assessing cell viability after treatment with kinase inhibitors.[19]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitors (this compound, THZ1, SY-1365)
-
MTS reagent (containing PES)
-
96-well plates
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the inhibitors in the complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the inhibitors. Include vehicle-only (DMSO) controls.
-
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media-only wells) and normalize the data to the vehicle-treated control wells to determine the percentage of cell viability. Plot the results to calculate GI50 (concentration for 50% growth inhibition) values.
Visualizations
CDK7 Signaling Pathway
Caption: Dual roles of CDK7 in transcription and cell cycle, and points of inhibition.
Experimental Workflow for Comparing CDK7 Inhibitors
Caption: Workflow for the preclinical comparison of kinase inhibitors.
Conclusion
This guide provides a comparative overview of this compound, THZ1, and SY-1365, highlighting their distinct characteristics as CDK7 inhibitors. This compound stands out as a potent, non-covalent inhibitor. THZ1 and SY-1365 are both covalent inhibitors, with SY-1365 demonstrating high selectivity and advancing into clinical trials. The choice of inhibitor for a particular research application will depend on the specific experimental goals, such as the desired mechanism of action (reversible vs. irreversible) and the importance of selectivity against other kinases like CDK12 and CDK13. The provided data and protocols serve as a valuable resource for researchers navigating the landscape of CDK7-targeted drug discovery.
References
- 1. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and Characterization of SY-1365, a Selective, Covalent Inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. darkkinome.org [darkkinome.org]
- 12. Probe THZ1 | Chemical Probes Portal [chemicalprobes.org]
- 13. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 14. tandfonline.com [tandfonline.com]
- 15. 2024.sci-hub.box [2024.sci-hub.box]
- 16. CDK12/13 promote splicing of proximal introns by enhancing the interaction between RNA polymerase II and the splicing factor SF3B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.cn [documents.thermofisher.cn]
- 19. researchgate.net [researchgate.net]
LDC4297: A Broad-Spectrum Antiviral Agent Targeting Host Cell Kinase CDK7
A Comprehensive Analysis of LDC4297's Antiviral Activity Across Diverse Viral Families
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparison guide on the antiviral activity of this compound, a selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). This guide provides a detailed overview of this compound's potent efficacy against a wide range of viruses from different families, including Herpesviridae, Adenoviridae, Poxviridae, Retroviridae, and Orthomyxoviridae. The document summarizes key experimental data, outlines detailed methodologies, and presents visual representations of the compound's mechanism of action and experimental workflows.
This compound distinguishes itself by targeting a host cell factor, CDK7, which is crucial for the replication of numerous viruses. This mode of action offers a potential advantage in overcoming viral resistance, a common challenge with direct-acting antiviral agents. The data presented demonstrates that this compound exhibits antiviral activity at nanomolar concentrations against various pathogenic viruses.
Comparative Antiviral Activity of this compound
This compound has demonstrated potent antiviral activity against a diverse array of DNA and RNA viruses. The 50% effective concentration (EC50) values, which represent the concentration of the drug required to inhibit viral replication by 50%, have been determined for several viruses and are presented below in comparison to established antiviral drugs.
| Viral Family | Virus | This compound EC50 (µM) | Alternative Antiviral | Alternative Antiviral EC50 (µM) |
| Herpesviridae | Human Cytomegalovirus (HCMV) | 0.0245 ± 0.0013[1][2] | Ganciclovir | 0.63[3] |
| Herpes Simplex Virus-1 (HSV-1) | 0.02[4] | Acyclovir | 0.016 - 0.042 | |
| Herpes Simplex Virus-2 (HSV-2) | 0.27[4] | Acyclovir | 0.032 - 0.12 | |
| Varicella-Zoster Virus (VZV) | 0.06[4] | Acyclovir | 0.038 - 0.10 | |
| Epstein-Barr Virus (EBV) | 1.21[4] | Ganciclovir | Not widely reported for EBV | |
| Human Herpesvirus 6A (HHV-6A) | 0.04[4] | Ganciclovir | Not widely reported for HHV-6A | |
| Adenoviridae | Human Adenovirus 2 (HAdV-2) | 0.25[4] | Cidofovir | Not specified in search results |
| Poxviridae | Vaccinia Virus | 0.77[4] | Tecovirimat | 0.009 - 0.07[5] |
| Retroviridae | Human Immunodeficiency Virus 1 (HIV-1) | 1.04 - 1.13[4] | Zidovudine (AZT) | Not specified in search results |
| Orthomyxoviridae | Influenza A Virus | 0.99[4] | Oseltamivir | Not specified in search results |
Mechanism of Action: Inhibition of CDK7-Mediated Viral Transcription
This compound exerts its antiviral effect by selectively inhibiting the host cell's Cyclin-Dependent Kinase 7 (CDK7).[1][2] CDK7 is a critical component of the transcription factor IIH (TFIIH) complex, which plays a pivotal role in the initiation of transcription by RNA Polymerase II (Pol II). By inhibiting CDK7, this compound prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II, a step that is essential for promoter clearance and the transition to productive transcription elongation of viral genes.[6]
Furthermore, CDK7 is involved in the regulation of the cell cycle through the phosphorylation and inactivation of the Retinoblastoma protein (Rb).[1][7] Many viruses manipulate the host cell cycle to create a favorable environment for their replication, often by targeting the Rb pathway.[7][8][9] this compound's interference with Rb phosphorylation presents another facet of its multifaceted antiviral action.[1][7]
Caption: Mechanism of action of this compound.
Experimental Protocols
The antiviral activity of this compound has been validated through a series of robust in vitro assays. Below are the detailed methodologies for the key experiments cited.
GFP-Based Antiviral Assay
This assay is utilized to quantify the inhibition of viral replication in a high-throughput manner.
-
Cell Seeding: Host cells appropriate for the virus of interest (e.g., human foreskin fibroblasts [HFFs] for HCMV) are seeded in 96-well plates and incubated overnight to form a monolayer.
-
Compound Preparation: this compound and reference antiviral compounds are serially diluted to various concentrations in the appropriate cell culture medium.
-
Infection and Treatment: The cell culture medium is removed from the wells, and the cells are infected with a recombinant virus expressing Green Fluorescent Protein (GFP) at a specific multiplicity of infection (MOI). Immediately after infection, the diluted compounds are added to the respective wells.
-
Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication, typically 5-7 days.
-
Quantification of GFP Expression: Following incubation, the GFP signal in each well is quantified using a fluorescence plate reader. The intensity of the GFP signal is directly proportional to the level of viral replication.
-
Data Analysis: The EC50 values are calculated by plotting the percentage of viral inhibition (relative to untreated virus-infected controls) against the compound concentrations and fitting the data to a dose-response curve.
Western Blot Analysis for Viral Protein Expression
This technique is employed to assess the impact of this compound on the expression of specific viral proteins.
-
Cell Culture and Infection: Host cells are cultured in larger formats (e.g., 6-well plates) and infected with the virus of interest.
-
Compound Treatment: Immediately following infection, cells are treated with this compound at various concentrations.
-
Cell Lysis: At different time points post-infection, the cells are washed with phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.
-
SDS-PAGE and Protein Transfer: An equal amount of protein from each sample is separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the viral proteins of interest. Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that enables chemiluminescent detection.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescence detection system. The intensity of the bands is quantified to determine the relative expression levels of the viral proteins in treated versus untreated cells.
Experimental Workflow for Antiviral Compound Validation
The validation of a potential antiviral compound like this compound follows a structured workflow from initial high-throughput screening to in-depth mechanistic studies.
References
- 1. A Novel CDK7 Inhibitor of the Pyrazolotriazine Class Exerts Broad-Spectrum Antiviral Activity at Nanomolar Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel CDK7 inhibitor of the Pyrazolotriazine class exerts broad-spectrum antiviral activity at nanomolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An overview of tecovirimat for smallpox treatment and expanded anti-orthopoxvirus applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of CDKs in RNA polymerase II transcription of the HIV-1 genome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of the retinoblastoma proteins by the human herpesviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of the retinoblastoma proteins by the human herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of LDC4297's Efficacy Across Diverse Cancer Types
A comprehensive guide for researchers and drug development professionals on the performance of the selective CDK7 inhibitor, LDC4297, in various cancer models, with a comparative look at other CDK7 inhibitors.
Introduction
This compound is a highly selective and potent, non-covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a critical regulator of both the cell cycle and transcription, making it a compelling target for cancer therapy.[1] Inhibition of CDK7 can lead to cell cycle arrest and apoptosis in cancer cells, which are often highly dependent on transcriptional stability. This guide provides a comparative analysis of the effects of this compound on different cancer types, supported by experimental data, and places its performance in the context of other CDK7 inhibitors.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by binding to the ATP-binding pocket of CDK7, thereby inhibiting its kinase activity. This dual inhibition of cell cycle progression and transcription underlies its therapeutic potential.
Signaling Pathway of CDK7 Inhibition:
CDK7 is a core component of two crucial complexes: the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH.
-
Cell Cycle Control: As part of the CAK complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for progression through the different phases of the cell cycle. Inhibition of CDK7 by this compound prevents this activation, leading to cell cycle arrest, primarily at the G1/S and G2/M checkpoints.[1][2]
-
Transcriptional Regulation: Within the TFIIH complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II). This phosphorylation is a key step in the initiation and elongation of transcription. By inhibiting this process, this compound disrupts the transcription of essential genes, including those that drive cancer cell proliferation and survival, such as oncogenes like MYC.[3]
Comparative Efficacy of this compound in Different Cancer Types
The efficacy of this compound has been evaluated in various cancer cell lines. The following tables summarize the available quantitative data on its anti-proliferative effects.
Pancreatic Ductal Adenocarcinoma (PDAC)
A study by Kolloch et al. (2022) investigated the effect of this compound on a panel of nine human pancreatic cancer cell lines, revealing differential sensitivity.[4]
| Cell Line | Genetic Profile (Selected) | Viability (% of Control) at 0.1 µM this compound (3 days) | Viability (% of Control) at 0.3 µM this compound (3 days) |
| Panc-1 | KRAS G12D, TP53 R273H | ~80% | ~40% |
| Mia-Paca2 | KRAS G12C, TP53 R248W | ~50% | ~20% |
| Panc89 | KRAS G12D | ~30% | ~10% |
| BxPc3 | KRAS wild-type, TP53 Y220C | ~40% | ~15% |
| Capan-1 | KRAS G12V, TP53 V157F | ~75% | ~30% |
| Colo357 | KRAS G12D | ~60% | ~25% |
| PT45 | KRAS G12D | ~40% | ~15% |
| AsPC-1 | KRAS G12D, TP53 R175H | ~70% | ~35% |
| T3M4 | KRAS G12V | ~85% | ~50% |
| Data are approximated from graphical representations in Kolloch et al., 2022.[4] |
Breast Cancer
Ge et al. (2021) studied the impact of this compound on the MCF-7 breast cancer cell line.[5]
| Cell Line | Treatment Duration | IC50 |
| MCF-7 | 24 hours | ~2.5 µM |
| MCF-7 | 48 hours | Not explicitly stated, but viability further decreased |
| Data are approximated from graphical representations in Ge et al., 2021.[5] |
Comparison with Other CDK7 Inhibitors
Several other selective CDK7 inhibitors are in development. Here, we compare the available efficacy data for this compound with that of other notable CDK7 inhibitors.
| Inhibitor | Cancer Type | Cell Line(s) | IC50 / GI50 | Reference |
| This compound | Pancreatic Cancer | Panc89, BxPc3, PT45, Mia-Paca2 | Effective at 0.1-0.3 µM | [4] |
| Breast Cancer | MCF-7 | ~2.5 µM (24h) | [5] | |
| THZ1 | Breast Cancer | MCF-7 | ~50 nM (24h) | [5] |
| Ovarian Cancer | Multiple lines | Low nM range | [6] | |
| Samuraciclib (CT7001) | Breast Cancer | MCF7, T47D, MDA-MB-231, etc. | 0.18 - 0.33 µM | [4] |
| Colon Cancer | HCT116 | Induces apoptosis at 0.1-10 µM | [4] | |
| SY-1365 | Leukemia | Multiple lines | Low nM range | [7] |
| Solid Tumors | 386 cell lines | nM range for sensitive lines | [7] | |
| SY-5609 | Solid Tumors | Panel of cell lines | 6 - 17 nM | [8] |
| Triple-Negative Breast Cancer | HCC70 | 1 nM | [9] |
Note: Direct comparison of IC50/GI50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
Workflow:
Detailed Steps:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.
Workflow:
Detailed Steps:
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and a vital dye such as Propidium Iodide (PI) or 7-AAD.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Workflow:
Detailed Steps:
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest them at the desired time point.
-
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane. This step is crucial for allowing PI to enter the cells and stain the DNA.
-
RNase Treatment: Treat the fixed cells with RNase A to degrade RNA, ensuring that PI only binds to DNA.
-
PI Staining: Stain the cells with a solution containing propidium iodide.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell. This allows for the differentiation of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.
Conclusion
This compound is a potent and selective CDK7 inhibitor that demonstrates significant anti-proliferative activity against various cancer cell lines, with particularly notable effects in pancreatic and breast cancer models. The available data suggests that its efficacy can be cell-line dependent, highlighting the importance of further investigation into the molecular determinants of sensitivity. When compared to other CDK7 inhibitors, this compound's potency appears to be in a similar range to some, while others like THZ1 and SY-5609 show efficacy at lower nanomolar concentrations in certain contexts. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the therapeutic potential of this compound and other CDK7 inhibitors in a variety of cancer types. Future studies should aim to conduct more direct, head-to-head comparisons of these inhibitors across a broader panel of cancer models to better delineate their respective therapeutic windows and potential clinical applications.
References
- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-techne.com [bio-techne.com]
- 3. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Targeting MYC dependency in ovarian cancer through inhibition of CDK7 and CDK12/13 | eLife [elifesciences.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of LDC4297 and Other Pyrazolotriazine Inhibitors for Researchers
In the landscape of cancer and antiviral drug discovery, cyclin-dependent kinase 7 (CDK7) has emerged as a compelling therapeutic target due to its dual role in regulating the cell cycle and transcription. Among the chemical scaffolds developed to inhibit CDK7, pyrazolotriazines have shown significant promise. This guide provides a detailed head-to-head comparison of LDC4297, a potent pyrazolotriazine-based CDK7 inhibitor, with other notable inhibitors of the same class and beyond, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.
Introduction to Pyrazolotriazine Inhibitors of CDK7
The pyrazolotriazine scaffold has been a fertile ground for the development of potent and selective kinase inhibitors. This compound is a prominent example, demonstrating high affinity for CDK7.[1] Another key pyrazolotriazine inhibitor that has been characterized is QS1189.[2][3] Both compounds act as ATP-competitive inhibitors, binding to the kinase domain of CDK7 and preventing its catalytic activity.
Comparative Analysis of In Vitro Potency and Selectivity
The efficacy of a kinase inhibitor is determined by its potency against the intended target and its selectivity over other kinases, which helps in minimizing off-target effects.
| Inhibitor | Chemical Class | Target | IC50 (nM) | Selectivity Notes | Reference |
| This compound | Pyrazolotriazine | CDK7 | 0.13 | Highly selective for CDK7. At physiologically relevant ATP concentrations (3 mM), it is >280-fold more selective for CDK7 than for CDK2.[4] A kinome scan of 333 kinases showed high selectivity.[5] However, another study reported lower specificity against CDK2 (IC50 = 6 nM) and CDK1 (IC50 = 54 nM).[6] | [4][6][7] |
| QS1189 | Pyrazolotriazine | CDK7 | 15 | Showed similar inhibition to other CDKs including CDK16, CDK2, and CDK5.[2][3] A multi-kinase panel of 410 kinases showed potent inhibition of CDK7 with IC50 values 10-600-fold higher for other CDKs.[2] | [2][3] |
Key Observations:
-
This compound exhibits exceptionally high potency against CDK7, with a sub-nanomolar IC50 value.[7]
-
While both are pyrazolotriazine inhibitors, this compound appears to be more potent than QS1189 based on reported IC50 values.
-
Selectivity profiles indicate that while both inhibitors are potent against CDK7, off-target activities, particularly against other CDKs, should be considered in experimental design. The selectivity of this compound against CDK2 has been reported with some variability.[4][6]
Cellular Activity and Mechanism of Action
The ultimate utility of a kinase inhibitor lies in its ability to modulate cellular processes and exert a biological effect. Both this compound and QS1189 have been shown to inhibit the phosphorylation of downstream targets of CDK7, leading to cell cycle arrest and apoptosis in cancer cells, as well as antiviral effects.
Impact on CDK7 Signaling Pathway
CDK7, as part of the CDK-activating kinase (CAK) complex, phosphorylates and activates other CDKs, such as CDK1 and CDK2, which are crucial for cell cycle progression. Additionally, as a component of the transcription factor IIH (TFIIH), CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a key step in transcription initiation.
Cellular Effects
| Inhibitor | Cellular Effect | Cell Lines/Model System | GI50/EC50 | Reference |
| This compound | Antiviral (HCMV) | Human Foreskin Fibroblasts (HFF) | EC50 = 24.5 nM | [7] |
| Antiproliferative | Human Foreskin Fibroblasts (HFF) | GI50 = 4.5 µM | [7] | |
| Cell cycle arrest (G1 in A549, G2/M delay in HCT116) | A549 (lung), HCT116 (colon) | Not specified | [8] | |
| QS1189 | Antiproliferative | Mantle Cell Lymphoma (MCL) cells | IC50 = 50-250 nM | [2] |
| Cell cycle arrest (G2/M) and apoptosis | Mantle Cell Lymphoma (MCL) cells | Not specified | [2] |
Key Observations:
-
Both this compound and QS1189 demonstrate potent effects in cellular models, albeit in different primary disease areas (antiviral for this compound, anticancer for QS1189).
-
The antiproliferative effects of QS1189 in cancer cell lines appear to be in the nanomolar range, consistent with its potent CDK7 inhibition.[2]
-
This compound's antiviral activity is particularly noteworthy, occurring at low nanomolar concentrations.[7]
-
The specific phase of cell cycle arrest can be cell-line dependent, as observed with this compound.[8]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of scientific findings. Below are summaries of methodologies commonly employed in the characterization of pyrazolotriazine inhibitors.
In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is frequently used to determine the IC50 of inhibitors against purified kinases.
-
Reagents : Recombinant human CDK7/CycH/MAT1 complex, a suitable peptide substrate (e.g., a fragment of the RNA Pol II CTD), ATP, and a FRET-based detection system (e.g., LanthaScreen™).
-
Procedure :
-
The inhibitor is serially diluted in DMSO and then added to the kinase reaction buffer.
-
The kinase, substrate, and ATP are added to initiate the reaction.
-
The reaction is incubated at room temperature for a defined period (e.g., 1 hour).
-
A detection solution containing a europium-labeled antibody specific for the phosphorylated substrate and a fluorescent tracer is added to stop the reaction.
-
After incubation, the TR-FRET signal is measured on a plate reader. The signal is inversely proportional to the amount of phosphorylated substrate.
-
-
Data Analysis : The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic curve.
Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the effect of an inhibitor on the growth and viability of cultured cells.
-
Cell Seeding : Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : The inhibitor is serially diluted and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation : The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Measurement :
-
MTT Assay : MTT reagent is added to the wells and incubated. Viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized, and the absorbance is measured.
-
CellTiter-Glo® Assay : A reagent that measures ATP levels (an indicator of metabolically active cells) is added, and the resulting luminescence is measured.
-
-
Data Analysis : The signal from treated wells is normalized to the vehicle control, and the GI50 (concentration for 50% growth inhibition) or IC50 is calculated.
Conclusion
This compound and QS1189 are both potent pyrazolotriazine-based inhibitors of CDK7 with demonstrated activity in cellular models. This compound stands out for its sub-nanomolar potency in biochemical assays and its significant antiviral efficacy. QS1189 also shows potent anticancer activity in the nanomolar range. The choice between these and other inhibitors will depend on the specific research question, the desired selectivity profile, and the biological context being investigated. The data presented in this guide, along with the outlined experimental protocols, provide a solid foundation for researchers to make informed decisions in the pursuit of novel therapeutics targeting CDK7.
References
- 1. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of the novel CDK7 inhibitor QS1189 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lead-discovery.de [lead-discovery.de]
- 5. A Novel CDK7 Inhibitor of the Pyrazolotriazine Class Exerts Broad-Spectrum Antiviral Activity at Nanomolar Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
LDC4297's selectivity profile compared to other kinase inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase inhibitor LDC4297 with other notable kinase inhibitors, focusing on its selectivity profile. The information is supported by experimental data to offer an objective assessment for research and drug development applications.
Kinase Inhibitor Selectivity Profile
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. This compound has been profiled against a broad panel of kinases and demonstrates high potency and selectivity for Cyclin-Dependent Kinase 7 (CDK7).[1][2] This section compares the quantitative inhibition data of this compound with other well-characterized kinase inhibitors: THZ1 (a covalent CDK7 inhibitor), Roscovitine (a pan-CDK inhibitor), and PD0332991 (Palbociclib, a CDK4/6 inhibitor).
Table 1: Comparison of IC50 Values for Selected Kinase Inhibitors
| Kinase Target | This compound | THZ1 | Roscovitine (Seliciclib) | PD0332991 (Palbociclib) |
| CDK7 | 0.13 nM | 3.2 nM | 0.5 µM | No significant activity |
| CDK1/cyclin B | >10,000 nM | - | 2.7 µM | No significant activity |
| CDK2/cyclin E | 18% residual activity at 1µM | - | 0.1 µM | No significant activity |
| CDK4/cyclin D1 | - | - | Weak inhibitor | 11 nM |
| CDK5/p25 | 22% residual activity at 1µM | - | - | No significant activity |
| CDK6/cyclin D3 | - | - | Weak inhibitor | 16 nM |
| CDK9/cyclin T1 | - | - | 0.8 µM | No significant activity |
| CDK12 | No inhibition | Inhibits | - | - |
| CDK13 | No inhibition | Inhibits | - | - |
Data compiled from multiple sources. Assay conditions and methodologies may vary between studies.[1][2][3][4][5][6][7][8][9]
This compound exhibits exceptional potency for CDK7, with an IC50 in the sub-nanomolar range.[2] A kinome scan of this compound against 333 human kinases demonstrated high selectivity, with only a few other CDKs showing significant inhibition at a concentration of 1 µM.[9] In contrast, THZ1, while also a potent CDK7 inhibitor, is a covalent inhibitor that also targets CDK12 and CDK13.[10] Roscovitine displays a broader CDK inhibition profile, with micromolar activity against multiple CDKs.[4][8] PD0332991 is highly selective for CDK4 and CDK6, with negligible activity against other kinases listed.[3][11]
Experimental Methodologies
The following are detailed protocols for common kinase inhibition assays used to generate the data presented above.
Radiometric Protein Kinase Assay (e.g., PanQinase)
This method measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction cocktail containing the kinase buffer, the specific peptide substrate for the target kinase, and [γ-³³P]ATP or [γ-³²P]ATP.
-
Inhibitor Addition: Add the test compound (e.g., this compound) at various concentrations to the wells of a 96-well filter plate. A DMSO control is included.
-
Kinase Reaction Initiation: Add the kinase enzyme to the reaction mixture to start the reaction.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Reaction Termination and Substrate Capture: Stop the reaction by adding a stop solution (e.g., phosphoric acid). The phosphorylated substrate is captured on a phosphocellulose filter membrane in the plate.
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated radiolabeled ATP.
-
Detection: Dry the filter plate and measure the radioactivity in each well using a scintillation counter or a phosphorimager.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[12][13][14][15][16]
FRET-Based Kinase Assay (e.g., Z'-LYTE™)
This assay format utilizes Förster Resonance Energy Transfer (FRET) to detect the phosphorylation of a peptide substrate.
Protocol:
-
Reaction Components: The assay components include a FRET-peptide substrate labeled with a donor (e.g., Coumarin) and an acceptor (e.g., Fluorescein) fluorophore, the kinase of interest, and ATP.
-
Kinase Reaction: In a microplate, combine the kinase, the FRET-peptide substrate, and the test inhibitor at various concentrations. Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 1-2 hours).
-
Development Reaction: Add a development reagent containing a site-specific protease that selectively cleaves the non-phosphorylated FRET-peptide. Phosphorylation by the kinase protects the peptide from cleavage.
-
FRET Measurement: Measure the fluorescence emission of both the donor and acceptor fluorophores using a fluorescence plate reader. Cleavage of the substrate disrupts FRET, leading to an increase in the donor emission and a decrease in the acceptor emission.
-
Data Analysis: The ratio of donor to acceptor fluorescence is calculated. This ratio is proportional to the extent of substrate phosphorylation. The percentage of inhibition is determined for each inhibitor concentration, and the IC50 value is calculated from the dose-response curve.[17][18][19][20][21]
Signaling Pathway and Experimental Workflow Diagrams
CDK7 Signaling Pathway
CDK7 plays a crucial dual role in the regulation of transcription and the cell cycle. As part of the transcription factor TFIIH, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 5 and 7 residues, which is essential for transcription initiation and elongation.[22][23][24][25] As a CDK-activating kinase (CAK), CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby controlling cell cycle progression.[25][26]
Caption: CDK7's dual role in transcription and cell cycle control.
Experimental Workflow: Radiometric Kinase Assay
The following diagram illustrates the key steps in a typical radiometric kinase assay for determining inhibitor potency.
References
- 1. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A phase I trial of the selective oral cyclin-dependent kinase inhibitor seliciclib (CYC202; R-Roscovitine), administered twice daily for 7 days every 21 days - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. THZ1 | CDK7 inhibitor | selective covalent CDK7 inhibitor | TargetMol [targetmol.com]
- 7. apexbt.com [apexbt.com]
- 8. apexbt.com [apexbt.com]
- 9. darkkinome.org [darkkinome.org]
- 10. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 13. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 18. Assaying Protein Kinase A Activity Using a FRET-Based Sensor Purified from Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. assets.fishersci.com [assets.fishersci.com]
- 20. A FRET-based Protein Kinase Assay Using Phos-tag-modified Quantum Dots and Fluorophore-labeled Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development and Applications of a Broad-Coverage, TR-FRET-Based Kinase Binding Assay Platform | Semantic Scholar [semanticscholar.org]
- 22. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pnas.org [pnas.org]
- 25. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 26. creative-diagnostics.com [creative-diagnostics.com]
Validating the In Vivo Efficacy of LDC4297 in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of LDC4297, a selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), with alternative therapeutic agents in relevant preclinical models. The content is designed to offer an objective overview supported by available experimental data to inform research and development decisions. This compound has shown promise in both antiviral and anti-cancer applications due to the central role of CDK7 in regulating transcription and the cell cycle.
Executive Summary
This compound is a potent and highly selective, non-covalent inhibitor of CDK7.[1][2] Preclinical investigations have primarily focused on its efficacy as an antiviral agent, particularly against human cytomegalomegalovirus (HCMV), and its potential as an anti-cancer therapeutic, with studies on pancreatic cancer cell lines.[1][3] While in vitro studies have demonstrated significant activity in both areas, publicly available in vivo data on the anti-cancer efficacy of this compound is limited. This guide summarizes the available in vivo data for this compound in antiviral models and compares it with the established anti-CMV drug, Ganciclovir. Furthermore, it presents in vivo efficacy data for other selective CDK7 inhibitors in preclinical cancer models to provide a comparative context for the potential therapeutic application of this compound in oncology.
Data Presentation: In Vivo Efficacy Comparison
Antiviral Efficacy: this compound vs. Ganciclovir in Murine Cytomegalomegalovirus (MCMV) Models
| Compound | Preclinical Model | Dosing Regimen | Key Efficacy Readouts | Reference |
| This compound | BALB/c mice infected with recombinant MCMV-UL97 | Information not publicly available | Showed synergistic antiviral effect in combination with Maribavir. Quantitative data for this compound monotherapy is not detailed in the available literature. | [4] |
| Ganciclovir | BALB/c mice infected with MCMV | 12.5, 25, and 50 mg/kg/day, intraperitoneally for 5 days | - 90-100% survival at 14 days post-infection compared to 15% in the placebo group.- Reduced MCMV titers in spleen, liver, and kidney. | [5] |
| Ganciclovir | BALB/c mice with MCMV-induced myocarditis | Daily from day 1 to 7 post-infection | Significantly reduced the acute phase of myocarditis. | [3] |
Anti-Cancer Efficacy: Alternative CDK7 Inhibitors in Xenograft Models
As of the latest literature review, specific in vivo tumor growth inhibition data for this compound in preclinical cancer models has not been published. However, to provide a benchmark for the potential of CDK7 inhibition in oncology, the following table summarizes the in vivo efficacy of other selective CDK7 inhibitors.
| Compound | Preclinical Model | Dosing Regimen | Key Efficacy Readouts | Reference |
| THZ1 | KRAS-G12V pancreatic cancer xenograft | Information not publicly available | Significantly inhibited tumor growth. | [6] |
| SY-5609 | Triple-negative breast cancer (TNBC) and ovarian cancer PDX models | Information not publicly available | Induced >50% tumor growth inhibition (TGI) in all models, with >95% TGI in over half of the models. | [4] |
| YKL-5-124 | Pancreatic cancer preclinical models | Information not publicly available | Showed potent anti-tumor efficacy. | [7] |
| N76-1 | MDA-MB-231 (TNBC) cell-derived xenograft | Information not publicly available | Inhibited tumor growth. | [8] |
Experimental Protocols
Murine Cytomegalovirus (MCMV) Infection Model
A common preclinical model for evaluating antiviral efficacy against CMV involves the infection of mice with MCMV.
-
Animal Model: BALB/c mice, 6-8 weeks old, are frequently used.[6]
-
Virus Strain and Inoculation: The Smith strain of MCMV is often used.[6] Mice are infected via intraperitoneal (i.p.) injection with a viral titer ranging from 1 x 10⁴ to 2 x 10⁵ plaque-forming units (PFU) to establish a systemic infection.[3][6]
-
Drug Administration:
-
This compound: Pharmacokinetic studies in CD-1 mice have shown good oral bioavailability (97.7%) with a single oral gavage dose of 100 mg/kg.[9] Dosing regimens for efficacy studies would be determined based on further pharmacokinetic and pharmacodynamic assessments.
-
Ganciclovir: Typically administered via intraperitoneal injection at doses ranging from 10 to 50 mg/kg/day.[5][6]
-
-
Efficacy Assessment:
-
Viral Load: Quantification of viral DNA in tissues (e.g., spleen, liver, lungs, salivary glands) using quantitative PCR (qPCR).[3]
-
Survival: Monitoring and recording animal survival over a defined period post-infection.[5]
-
Histopathology: Examination of tissues for signs of inflammation and tissue damage (e.g., myocarditis).[3]
-
Human Tumor Xenograft Model for Anti-Cancer Efficacy
Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models in immunodeficient mice are standard for evaluating the in vivo efficacy of anti-cancer agents.
-
Animal Model: Immunodeficient mice (e.g., NOD-scid gamma (NSG) or nude mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: Human cancer cell lines (e.g., pancreatic cancer lines like Mia-Paca2 or Panc-1) or patient-derived tumor fragments are implanted subcutaneously or orthotopically into the mice.[1]
-
Drug Administration:
-
CDK7 Inhibitors (e.g., this compound, THZ1, SY-5609): Administration is typically via oral gavage or intraperitoneal injection. The dosing schedule (e.g., daily, twice daily) and concentration are determined by prior pharmacokinetic and tolerability studies.[4]
-
-
Efficacy Assessment:
-
Tumor Growth Inhibition (TGI): Tumor volume is measured regularly (e.g., twice weekly) using calipers. TGI is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.[4]
-
Pharmacodynamic (PD) Markers: Assessment of target engagement in tumor tissue, such as the phosphorylation status of RNA Polymerase II or downstream cell cycle proteins, via methods like Western blotting or immunohistochemistry.[8]
-
Survival: In orthotopic models or upon reaching humane endpoints, survival analysis can be performed.
-
Mandatory Visualization
CDK7 Signaling Pathway in Cancer
References
- 1. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Novel CDK7 inhibitor demonstrates antitumor activity in models of TNBC | BioWorld [bioworld.com]
- 9. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Safe Disposal of LDC4297: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent, biologically active compounds like LDC4297 are paramount to ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, this guide provides a comprehensive framework for its proper disposal based on established best practices for handling hazardous chemical waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols when handling this compound. This includes the use of appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat. All handling of the solid compound or its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation or skin contact.
Quantitative Data Summary
Due to the absence of a specific SDS, quantitative data regarding the physical and chemical properties of this compound relevant to disposal are limited. The following table summarizes key information gathered from available sources.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₈N₈O | MedChemExpress, Cayman Chemical |
| Molecular Weight | 432.5 g/mol | Cayman Chemical |
| Solubility | Soluble in DMSO, DMF, and Ethanol | Cayman Chemical |
| Storage | Store at -20°C to -80°C | MedChemExpress |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any unused or expired this compound powder, contaminated personal protective equipment (gloves, etc.), and disposable labware (e.g., pipette tips, microfuge tubes) in a designated, clearly labeled hazardous waste container. The container should be robust, leak-proof, and compatible with the waste.
-
Liquid Waste: Collect all solutions containing this compound, including experimental residues and rinsing solutions, in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
-
Sharps Waste: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.
2. Waste Labeling:
Properly label all waste containers with the following information:
- "Hazardous Waste"
- The full chemical name: this compound
- The concentration of the waste (if applicable)
- The primary hazard(s) (e.g., "Toxic," "Biologically Active")
- The date of accumulation
- The name of the principal investigator or laboratory contact
3. Storage of Waste:
Store all hazardous waste containers in a designated, secure, and well-ventilated secondary containment area away from general laboratory traffic. Ensure that the storage area is clearly marked as a hazardous waste accumulation site.
4. Final Disposal:
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. It is always recommended to consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all local, state, and federal regulations.
Safeguarding Your Research: A Comprehensive Guide to Handling LDC4297
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent compounds like LDC4297, a selective inhibitor of cyclin-dependent kinase 7 (CDK7). This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient research environment. By adhering to these procedures, you can mitigate risks and build a foundation of trust in your laboratory's safety culture.
Personal Protective Equipment (PPE) for Handling this compound
Proper personal protective equipment is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound, based on a comprehensive review of available safety data sheets.
| Body Part | Required PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or degradation. |
| Eyes | Safety glasses with side shields or goggles | Must provide a complete seal around the eyes to protect against splashes. |
| Body | Laboratory coat | A buttoned, full-length lab coat is mandatory to protect skin and personal clothing. |
| Respiratory | Use in a well-ventilated area. A respirator may be required for handling large quantities or if there is a risk of aerosolization. | Consult your institution's environmental health and safety (EHS) office for specific respirator recommendations based on your experimental setup. |
Operational Plan: From Receipt to Experimentation
A structured operational plan ensures the safe and efficient handling of this compound throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verification: Confirm that the received compound and quantity match the order specifications.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is typically -20°C for long-term stability.[1][2][3] Always refer to the manufacturer's specific storage instructions.
-
Inventory: Maintain a detailed inventory record, including the date of receipt, quantity, and storage location.
Preparation of Stock Solutions
-
Designated Area: All handling of solid this compound should be performed in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Weighing: Use a calibrated analytical balance with a draft shield.
-
Solvent Addition: Slowly add the desired solvent (e.g., DMSO) to the solid compound.[1][4] Cap the vial securely and vortex until the solid is completely dissolved.
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.
-
Storage of Stock Solution: Store stock solutions at the recommended temperature, typically -20°C or -80°C, in small aliquots to avoid repeated freeze-thaw cycles.[2][5]
Experimental Workflow for Handling this compound
The following diagram illustrates a typical workflow for handling this compound in a cell-based assay.
Caption: A step-by-step workflow for the safe handling of this compound.
This compound and the CDK7 Signaling Pathway
This compound is a potent inhibitor of CDK7, a key regulator of both the cell cycle and transcription.[6] By inhibiting CDK7, this compound disrupts these fundamental cellular processes, making it a compound of interest in cancer research.[6][7] The diagram below illustrates the central role of CDK7 in cellular signaling and the point of intervention for this compound.
Caption: The role of CDK7 in transcription and cell cycle, inhibited by this compound.
Disposal Plan: Ensuring a Safe and Compliant Laboratory
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused stock solutions and experimental media containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour any solutions containing this compound down the drain.
-
Sharps: Needles and other sharps contaminated with this compound must be disposed of in a designated sharps container.
Labeling and Storage of Waste
-
All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the date of accumulation.
-
Store waste containers in a designated secondary containment area to prevent spills.
Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of all this compound-contaminated waste. Follow all institutional and local regulations for hazardous waste disposal.
By implementing these comprehensive safety and handling procedures, researchers can confidently and responsibly work with this compound, advancing scientific discovery while maintaining the highest standards of laboratory safety.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound hydrochloride | Potent CDK7 Inhibitor | Antiviral | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 7. news-medical.net [news-medical.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
